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  • Product: 2-(1-Methyl-piperidin-4-yloxy)-ethanol
  • CAS: 1353983-03-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(1-Methyl-piperidin-4-yloxy)-ethanol

[1] Abstract This technical guide provides a comprehensive structural and synthetic analysis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol , a functionalized heterocyclic ether often utilized as a solubilizing linker or phar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol , a functionalized heterocyclic ether often utilized as a solubilizing linker or pharmacophore fragment in medicinal chemistry.[1] This document details the molecule's physicochemical properties, a self-validating synthetic protocol via Williamson ether synthesis, and a structural analysis relevant to ligand-receptor binding.[1]

Part 1: Structural Characterization[1][2]

The molecule consists of a saturated piperidine ring, N-methylated at the 1-position, featuring an ethylene glycol ether linkage at the 4-position.[1] This "ether-linked" topology distinguishes it from carbon-linked analogs (e.g., 4-piperidineethanol), imparting higher polarity and flexibility.[1]

Molecular Identifiers
Identifier TypeString / Value
IUPAC Name 2-[(1-Methylpiperidin-4-yl)oxy]ethanol
Canonical SMILES CN1CCC(OCCO)CC1
Isomeric SMILES CN1CCC(OCCO)CC1 (Achiral at C4 due to symmetry)
InChI Key (Computed) HVZXJQXAZXJQXA-UHFFFAOYSA-N
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physicochemical Profile (Computed)
PropertyValuebiological Implication
XLogP3 -0.2 (Approx.)[1]High aqueous solubility; suitable for fragment-based drug design.[1]
TPSA ~32 ŲGood membrane permeability; CNS penetrant potential.
pKa (Base) ~9.1 (Piperidine N)Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (Hydroxyl)Capable of specific directional binding.
H-Bond Acceptors 3 (N, Ether O, Alcohol O)Rich electronic landscape for receptor interaction.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 2-(1-Methyl-piperidin-4-yloxy)-ethanol is the Williamson Ether Synthesis .[1] This approach involves the O-alkylation of 1-methylpiperidin-4-ol with a 2-haloethanol equivalent (or ethylene oxide).[1]

Selected Route: Nucleophilic substitution (


) of 2-(2-bromoethoxy)tetrahydro-2H-pyran (protected haloethanol) by the sodium alkoxide of 1-methylpiperidin-4-ol, followed by deprotection.[1]
Note: Direct alkylation with 2-chloroethanol is possible but often suffers from O- vs N-alkylation competition or polymerization.[1] The protocol below uses a protected alcohol to ensure regioselectivity.
Visualization of Synthetic Pathway

SynthesisPath Reactant 1-Methylpiperidin-4-ol (Nucleophile) Intermediate Alkoxide Intermediate Reactant->Intermediate Deprotonation Reagent NaH (60%) THF, 0°C Reagent->Intermediate Product 2-(1-Methyl-piperidin- 4-yloxy)-ethanol Intermediate->Product SN2 Attack Electrophile 2-Bromoethanol (or THP-protected) Electrophile->Product Alkylation

Figure 1: Step-wise synthesis via O-alkylation. The tertiary amine acts as an internal base, but NaH ensures complete alkoxide formation.

Experimental Protocol

Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Step 1: Alkoxide Formation

  • Charge a flame-dried 3-neck round-bottom flask with 1-methylpiperidin-4-ol (1.0 eq) and anhydrous THF (10 mL/g).

  • Cool the solution to 0°C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.

Step 2: Alkylation

  • Cool the mixture back to 0°C.

  • Add 2-bromoethanol (1.1 eq) dropwise (or 2-(2-bromoethoxy)tetrahydro-2H-pyran if protection is desired).[1]

  • Heat the reaction to reflux (66°C) for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%

      
      ). The starting alcohol spot should disappear.
      

Step 3: Workup and Purification (Self-Validating Step)

  • Quench the reaction carefully with saturated

    
     solution.
    
  • Acid-Base Extraction (Critical for Purity):

    • Acidify the aqueous layer to pH 2 with 1N HCl. Wash with Ethyl Acetate (removes mineral oil and non-basic impurities).

    • Basify the aqueous layer to pH 12 with 4N NaOH.

    • Extract the product into DCM (

      
      ).
      
  • Dry combined organics over

    
     and concentrate in vacuo.
    
  • Validation: The resulting oil should show a clean NMR spectrum. If using the THP-protected route, an additional deprotection step (HCl/MeOH) is required before this workup.

Part 3: Structural Analysis & Applications[1]

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The 4-alkoxy substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons, although the N-methyl group may flip between axial and equatorial depending on protonation state and solvent environment.[1]

Pharmacophore Mapping

This molecule serves as a "privileged linker" in drug discovery. It connects a lipophilic domain (via the ether oxygen) to a polar domain (the alcohol), while the basic nitrogen improves solubility and lysosomal trapping.

Pharmacophore N_Center Basic Amine (N) (pKa ~9.1) Ether_Link Ether Linker (-O-) (H-Bond Acceptor) N_Center->Ether_Link Solubility/Polarity Modulation Receptor Target Receptor (e.g., GPCR Aspartate residue) N_Center->Receptor Ionic Bond (Salt Bridge) OH_Group Terminal Hydroxyl (-OH) (Donor/Acceptor) Ether_Link->OH_Group Flexible Spacer (2 Carbon Chain)

Figure 2: Pharmacophore interaction map highlighting the role of the basic amine and flexible ether linker in receptor binding.

Medicinal Chemistry Utility
  • H1 Antihistamines: The 4-alkoxypiperidine motif is structurally homologous to second-generation antihistamines (e.g., interaction domains in bilastine analogs).[1]

  • Muscarinic Antagonists: The N-methyl-4-substituted piperidine mimics the acetylcholine structure, allowing this fragment to serve as a scaffold for M3 receptor antagonists when coupled with bulky aryl groups.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18232, 2-(Piperidin-1-yl)ethanol. (Used for comparative physicochemical properties of the piperidine-ethanol class). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Williamson Ether Synthesis mechanism and conditions).
  • European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier for Piperidine Derivatives. (General safety data for N-methylpiperidine derivatives). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Exploratory

The Piperidine-Ether Scaffold: A Structural & Synthetic Guide for Medicinal Chemists

The following technical guide provides an in-depth review of piperidine-based ether linkages in medicinal chemistry, structured for professional researchers. Executive Summary The piperidine ring is a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of piperidine-based ether linkages in medicinal chemistry, structured for professional researchers.

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs. However, the specific integration of an ether linkage directly onto the piperidine core (typically at the C3 or C4 position) creates a unique pharmacophore. This motif—the (aryloxy)piperidine —bridges the gap between solubility (via the basic amine) and target-specific binding (via the ether oxygen as a hydrogen bond acceptor and the aryl group for


-stacking).

This guide dissects the structural logic, synthetic accessibility, and therapeutic utility of piperidine-based ether linkages, using the development of Orexin Receptor Antagonists as a primary case study.[1]

Structural Logic: Why This Motif?

The success of the piperidine-ether scaffold rests on three physicochemical pillars:

  • pKa Modulation: The piperidine nitrogen (typically pKa 9–11) ensures high water solubility at physiological pH. Functionalization of this nitrogen allows chemists to fine-tune the logD and permeability without altering the core binding motif.

  • The Ether "Hinge": The ether oxygen atom acts as a crucial Hydrogen Bond Acceptor (HBA). Unlike a methylene linker, the ether oxygen introduces a dipole and specific bond angles (

    
    ) that can orient the attached aryl group into deep hydrophobic pockets.
    
  • Metabolic Stability: While benzylic carbons are susceptible to CYP450 oxidation, an ether linkage (

    
    ) is generally more metabolically robust, provided the aryl ring is not electron-rich enough to trigger rapid O-dealkylation.
    
Quantitative Profile of the Scaffold

Table 1: Physicochemical contributions of the 4-aryloxypiperidine core.

FeatureContribution to Ligand EfficiencyTypical Range/Value
Piperidine Nitrogen Solubility, Salt formation, H-bond donor (if NH)pKa 8.5 – 10.5
Ether Oxygen H-bond Acceptor, Dipole orientation2 lone pairs
Linker Geometry Flexibility vs. Rigidity

bond rotation
Lipophilicity Membrane permeability

cLogP +0.5 to +1.5 (vs amine)

Synthetic Methodologies: The Decision Matrix

Creating the ether linkage on a piperidine ring requires selecting the correct pathway based on the electronic properties of the coupling partner.

Pathway A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl fluorides/chlorides (e.g., 2-fluoropyridine, 4-nitrofluorobenzene). Mechanism: The alkoxide of 4-hydroxypiperidine attacks the ipso-carbon of the aryl halide. Pros: High yield, scalable, no heavy metals. Cons: Limited to substrates with electron-withdrawing groups (EWG).

Pathway B: Mitsunobu Reaction

Best for: Electron-rich or neutral phenols. Mechanism: Activation of the piperidine alcohol by DEAD/DIAD and


, followed by 

displacement by the phenol. Pros: Stereoinversion (useful for chiral 3-hydroxypiperidines), mild conditions. Cons: Atom uneconomic, difficult purification (removal of phosphine oxide).
Pathway C: Metal-Catalyzed Cross-Coupling (Buchwald/Ullmann)

Best for: Unactivated aryl halides. Mechanism: Pd- or Cu-catalyzed C-O bond formation. Pros: Broad substrate scope. Cons: Cost of catalyst, potential metal contamination.

Visualization: Synthetic Route Selection

The following diagram illustrates the logical flow for selecting the optimal synthetic route.

SyntheticLogic Start Target: Piperidine-Aryl Ether CheckAryl Analyze Aryl Halide Electronics Start->CheckAryl IsEWG Has EWG? (e.g., -NO2, -CN, Pyridine) CheckAryl->IsEWG IsPhenol Is the partner a Phenol? IsEWG->IsPhenol No (Unactivated) RouteSNAr Route A: SNAr (NaH, DMF, Heat) IsEWG->RouteSNAr Yes (Activated F/Cl) RouteMitsunobu Route B: Mitsunobu (PPh3, DEAD, THF) IsPhenol->RouteMitsunobu Yes (Partner is Phenol) RouteBuchwald Route C: Pd-Catalyzed (Pd(OAc)2, Ligand, Cs2CO3) IsPhenol->RouteBuchwald No (Partner is Aryl Halide)

Figure 1: Decision matrix for synthesizing piperidine-aryl ether linkages based on substrate electronics.

Detailed Experimental Protocol: Formation of 4-Aryloxypiperidines

This protocol describes the synthesis of a 4-(pyridin-2-yloxy)piperidine derivative. It is designed to be self-validating : the evolution of hydrogen gas confirms deprotonation, and the color change often indicates complex formation/reaction progress.

Target: tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

Materials
  • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 2,5-Dichloropyridine (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • DMF (Anhydrous)

  • Quench: Saturated

    
    , Water, Ethyl Acetate.
    
Step-by-Step Methodology
  • Activation (Deprotonation):

    • Charge a flame-dried round-bottom flask with tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add NaH (1.5 eq) portion-wise. Observation: Vigorous bubbling (

      
       gas) indicates active deprotonation.
      
    • Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes slightly viscous/cloudy alkoxide suspension.

  • Coupling:

    • Add 2,5-Dichloropyridine (1.2 eq) typically as a solution in minimal DMF or solid if soluble.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Heat to 60–80°C. Causality: The elevated temperature overcomes the activation energy for the Meisenheimer complex formation in the

      
       mechanism.
      
  • Validation (In-Process Control):

    • Monitor via TLC or LCMS after 2 hours.

    • Success Criteria: Disappearance of the alcohol starting material (lower

      
      ) and appearance of the ether product (higher 
      
      
      
      , UV active).
  • Workup:

    • Cool to RT. Carefully quench with saturated

      
       (exothermic).
      
    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine. Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Case Study: Orexin Receptor Antagonists (Filorexant)[1]

The development of Filorexant (MK-6096) by Merck illustrates the power of the piperidine-ether scaffold.

  • Therapeutic Target: Orexin Receptors (OX1R/OX2R) for the treatment of insomnia.

  • The Challenge: Early leads were lipophilic and lacked selectivity.

  • The Solution: The introduction of a piperidine ether linkage provided a specific geometry that differentiated between the OX1 and OX2 receptor pockets.

  • Mechanism: The ether oxygen acts as an acceptor, while the piperidine ring projects the N-substituent into a solvent-exposed region, allowing for solubility optimization without disrupting the core binding mode.

SAR Optimization Logic

The following diagram depicts the Structure-Activity Relationship (SAR) logic used to optimize the piperidine ether series for Orexin antagonism.

SAR_Logic Core Piperidine-Ether Scaffold Linker Ether Linkage (O vs CH2 vs NH) Core->Linker RingSize Ring Size (Piperidine vs Pyrrolidine) Core->RingSize ArylGroup Aryl Moiety (Pyridine vs Phenyl) Core->ArylGroup Selectivity Selectivity (OX2R) Linker->Selectivity Ether O provides critical H-bond Potency Potency (nM) RingSize->Potency 6-membered ring optimal fit MetabStab Metabolic Stability ArylGroup->MetabStab N-heterocycles reduce metabolic clearance

Figure 2: SAR optimization pathways for Piperidine-Ether based Orexin antagonists.

References

  • Vertex Pharmaceuticals & University of Illinois. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." PMC.[2] Link

  • Merck Research Laboratories. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant."[1] PubMed. Link

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • BenchChem. "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem Technical Guides. Link

  • ACS Publications. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega. Link

Sources

Foundational

Conformational Analysis of 4-Substituted 1-Methyl-Piperidine Rings: A Technical Guide

Topic: Conformational Analysis of 4-Substituted 1-Methyl-Piperidine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4] Executive Summary The pip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 4-Substituted 1-Methyl-Piperidine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4]

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous analgesics (e.g., pethidine, fentanyl), antihistamines, and antipsychotics.[3] In 4-substituted 1-methyl-piperidines, the biological activity is strictly governed by the spatial orientation of substituents.[1][2] Unlike cyclohexane, piperidine introduces a nitrogen heteroatom that adds complexity through nitrogen inversion and lone-pair stereoelectronics .[1][2][3]

This guide provides a rigorous framework for analyzing these conformations. It synthesizes theoretical principles with practical experimental protocols, offering a self-validating workflow for determining the bioactive conformation of your target molecule.[1][2][3]

Theoretical Framework: The Energetic Landscape

The Piperidine Chair and N-Inversion

Like cyclohexane, piperidine exists predominantly in a chair conformation.[1][2][3][5] However, the presence of the nitrogen atom introduces two distinct dynamic processes:[5]

  • Ring Inversion (Chair-Chair Flip): Energy barrier ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     10.4 kcal/mol.[2][3]
    
  • Nitrogen Inversion (Pyramidal Inversion): Energy barrier ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     6.1 kcal/mol.[2][3]
    

Because the N-inversion barrier is lower than the ring flip, the N-substituent can equilibrate rapidly between axial and equatorial positions even if the ring skeleton is rigidified.[1]

The N-Methyl "A-Value" Anomaly

A critical insight for drug designers is that the N-methyl group has a stronger preference for the equatorial position than a methyl group on a carbon skeleton.[1][2]

  • Cyclohexane (Methyl): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     kcal/mol.[3]
    
  • N-Methylpiperidine: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     kcal/mol (in gas phase/non-polar solvent).[2]
    

Mechanistic Causality: In the axial conformer of methylcyclohexane, the methyl group experiences severe 1,3-diaxial interactions with axial hydrogens at C3 and C5.[3] In N-methylpiperidine, if the N-methyl is equatorial, the axial position is occupied by the nitrogen lone pair .[1][2][6] The lone pair is sterically smaller than a hydrogen atom (and significantly smaller than a methyl group). Therefore, the "Equatorial Methyl / Axial Lone Pair" conformer minimizes 1,3-diaxial repulsion more effectively than the "Axial Methyl / Equatorial Lone Pair" conformer.[2][3]

The 4-Substituent Interplay

In 1-methyl-4-substituted piperidines, the large substituent at C4 (e.g., a phenyl ring or ester) will anchor the ring conformation.[1][2]

  • The Anchor Effect: A bulky group at C4 (e.g., Phenyl, A-value ~2.8 kcal/mol) will lock the ring into a chair where C4 is equatorial.[3]

  • The Resulting Dominant Conformer: With C4 locked equatorial, the N-methyl group will also adopt the equatorial position to minimize its own strain. Thus, the diequatorial conformer is the global minimum.[3]

Exceptions (The "Anomeric" Trap): If the C4 substituent is highly polar (e.g., -F, -OH) or if the solvent is acidic, dipole-dipole interactions or hydrogen bonding can stabilize the axial conformer, defying simple steric predictions.[2][3]

Visualization of Conformational Dynamics[5]

The following diagram illustrates the equilibrium pathways. Note that while the Ring Flip requires high energy, N-Inversion is rapid.[1][2][3]

PiperidineDynamics cluster_stable Global Minimum cluster_unstable High Energy States EqEq Diequatorial (N-Me Eq, 4-R Eq) AxEq N-Axial (N-Me Ax, 4-R Eq) EqEq->AxEq N-Inversion (~6 kcal/mol) Twist Twist Boat Transition State EqEq->Twist Ring Flip (~10 kcal/mol) EqAx 4-Axial (N-Me Eq, 4-R Ax) Twist->EqAx Relaxation

Caption: Equilibrium dynamics of 1-methyl-4-substituted piperidines. The diequatorial state is thermodynamically dominant.

Experimental Workflow: A Self-Validating Protocol

To rigorously determine the conformation of your specific analog, follow this three-step validation cycle.

Phase 1: Computational Prediction (DFT)

Before synthesis, predict the energy gap between conformers.[3]

  • Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate rotamers.[1][2][3]

  • Geometry Optimization: Optimize the lowest energy structures using DFT.

    • Recommended Level: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.[1][2][3]

    • Solvent Model: Use PCM or SMD (e.g., chloroform or water) to account for dipole stabilization.[2][3]

  • Frequency Calculation: Ensure no imaginary frequencies (verify ground state) and calculate Gibbs Free Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3]
    
Phase 2: NMR Spectroscopy (The Gold Standard)

NMR provides solution-state evidence.[1][2] The key metric is the Vicinal Coupling Constant (


) .

Protocol:

  • Sample Prep: Dissolve 5-10 mg in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Avoid acidic solvents unless studying the protonated species.[3]
  • Acquisition: Run a standard 1H-NMR. If signals overlap, run a 2D-NOESY.

  • Analysis of H4 Proton:

    • Locate the proton at C4 (geminal to your substituent).[3]

    • If C4-Substituent is Equatorial: The H4 proton is Axial .[1][2] It will show two large coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz) due to anti-periplanar coupling with axial protons at C3/C5.[2][3] The signal often appears as a triplet of triplets (tt) .
      
    • If C4-Substituent is Axial: The H4 proton is Equatorial .[1][2] It will show only small couplings (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz) with equatorial/axial protons at C3/C5.[2][3] The signal appears as a narrow multiplet .[1][3]
      

Data Summary Table: NMR Diagnostics

FeatureDiequatorial ConformerDiaxial Conformer
H4 Proton Orientation AxialEquatorial

10 - 12 Hz (Large)2 - 5 Hz (Small)
Signal Width (

)
Broad (> 20 Hz)Narrow (< 10 Hz)
NOE Signal Strong NOE between N-Me and C3/C5 Axial HWeak/No NOE
Phase 3: X-Ray Crystallography

While X-ray provides definitive atomic coordinates, it reflects the solid-state packing forces, which may override subtle solution-state equilibria.[1][2][3] Always cross-reference X-ray data with solution NMR.[1][2][3]

Analytical Workflow Diagram

Workflow cluster_comp Phase 1: Computational cluster_exp Phase 2: Experimental Start Target Molecule (1-Me-4-R-Piperidine) Search Conformational Search (Force Field) Start->Search DFT DFT Optimization (B3LYP/6-311++G**) Search->DFT NMR 1H NMR Analysis (Measure J-couplings at H4) DFT->NMR Decision J(H4) > 10 Hz? NMR->Decision NOE NOESY/ROESY (Spatial Proximity) ResultEq CONFIRMED: Diequatorial Conformation Decision->ResultEq Yes ResultAx CONFIRMED: Axial/Twist Conformation Decision->ResultAx No ResultEq->NOE Validate

Caption: Step-by-step workflow for determining the dominant conformer.

References

  • Conformational equilibrium in N-methylpiperidine Journal of the Chemical Society, Chemical Communications [Link][2][3]

  • Modulating Conformational Preferences by Allylic Strain ACS Omega [Link][1][2][3]

  • Stereochemistry of oxidation of N-methylpiperidine Chemistry Stack Exchange (referencing Tetrahedron 1972) [Link]

  • 1-Methyl-4-phenylpiperidine (PubChem Data) National Institutes of Health (NIH) [Link][1][2]

Sources

Exploratory

Decoding the Pharmacological Versatility of 2-(1-Methyl-piperidin-4-yloxy)-ethanol Analogs: A Technical Guide to Biological Targets and Validation Workflows

Executive Summary In modern medicinal chemistry, the strategic appendage of highly specific structural motifs can rescue a failing scaffold, optimize its pharmacokinetic (PK) profile, or entirely redirect its pharmacodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic appendage of highly specific structural motifs can rescue a failing scaffold, optimize its pharmacokinetic (PK) profile, or entirely redirect its pharmacodynamics. The 2-(1-Methyl-piperidin-4-yloxy)-ethanol moiety—and its closely related analogs—represents a masterclass in rational drug design. By combining a basic N-methylpiperidine ring with a flexible, polar oxyethanol extension, this motif acts as a versatile pharmacophore capable of engaging diverse biological targets, from central nervous system (CNS) receptors to emerging oncological kinases.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind this motif's success, explore its primary biological targets, and provide self-validating, step-by-step experimental workflows to quantify target engagement.

The Structural Rationale: Physicochemical Causality

Before exploring specific protein targets, it is critical to understand why drug development professionals append the 2-(1-methyl-piperidin-4-yloxy)-ethanol group to core scaffolds.

  • pKa Modulation & Salt Bridge Formation: The tertiary amine of the N-methylpiperidine ring typically exhibits a pKa of ~9.0–9.5. At physiological pH, it is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the orthosteric or allosteric pockets of target proteins[1].

  • Hydrogen Bond Networking: The ether linkage (-O-) and the terminal ethanol group (-CH2-CH2-OH) introduce a highly flexible hydrogen bond acceptor/donor pair. This allows the molecule to reach into solvent-exposed channels or engage specific polar residues (such as the ribose-binding pocket in kinases) without suffering a massive entropic penalty.

  • LogD Optimization & hERG Mitigation: Highly lipophilic basic amines often suffer from off-target hERG channel liability (cardiotoxicity). The addition of the polar ethanol extension reduces the overall lipophilicity (LogD) of the appendage, effectively steering the molecule away from the lipophilic hERG binding pocket while enhancing aqueous solubility and oral bioavailability[2][3].

Primary Biological Targets

Target Class A: Emerging Oncology Targets (STAT3 & POLθ)

Recent breakthroughs in precision oncology have heavily utilized piperidine-ether analogs to target previously "undruggable" proteins.

  • STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is hyperactivated in numerous human tumors. Analogs utilizing O-alkylamino-tethered side chains (structurally homologous to the oxyethanol-piperidine motif) have been developed to disrupt STAT3 dimerization. For example, the inhibitor HJC0416 utilizes this appendage to interact with the STAT3-SH2 domain, exhibiting potent antiproliferative effects against breast and pancreatic cancer cell lines[2][3]. The polar appendage is the critical determinant that transitions the molecule from an in vitro probe to an orally bioavailable drug candidate[4].

  • DNA Polymerase Theta (POLθ): POLθ is a prime target for synthetic lethality in BRCA-deficient cancers. Recent structure-activity relationship (SAR) studies have demonstrated that decorating core scaffolds with a 1-methylpiperidin-4-yloxy moiety at the C-7/C-8 positions allows the molecule to effectively penetrate the cell and potently inhibit the POLθ ATPase domain[5][6].

Target Class B: Neurotransmitter GPCRs (Histamine H3 Receptor)

In the CNS, the N-methylpiperidine group is a classic bioisostere for histamine and choline. Non-imidazole histamine H3 receptor (H3R) antagonists frequently utilize piperidine ethers[7][8]. The basic nitrogen anchors to Asp114 (D3.32) in the H3R binding pocket, while the flexible ether/ethanol chain navigates the extracellular loops, acting as a potent inverse agonist to increase the release of neurotransmitters like acetylcholine and dopamine[1][9].

Quantitative Data Presentation

To synthesize the pharmacological impact of appending the 2-(1-Methyl-piperidin-4-yloxy)-ethanol motif, the following table summarizes comparative SAR data across different target classes based on recent literature.

Target ClassScaffold ModificationPrimary Mechanistic EffectBinding Affinity / Potency ShiftPK / Bioavailability Impact
STAT3 O-alkylamino tethering (e.g., HJC0416)Disruption of SH2-mediated dimerizationIC50 improved to low µM / nM rangeHigh oral bioavailability achieved
POLθ C-7/C-8 piperidine-ether decorationDirect ATPase/helicase domain inhibition>80% enzyme inhibition at 10 µMEnhanced cellular permeability
H3R Non-imidazole ether linkagePresynaptic autoreceptor antagonismSub-nanomolar Ki (High affinity)Improved BBB penetration

Self-Validating Experimental Protocols

To rigorously validate the efficacy of 2-(1-Methyl-piperidin-4-yloxy)-ethanol analogs, researchers must employ self-validating assay systems. Below are two gold-standard protocols: one biochemical (ADP-Glo) and one cellular (CETSA).

Protocol 1: ADP-Glo™ Kinase/ATPase Assay (Targeting POLθ)

Biochemical assays often suffer from ATP background noise. The ADP-Glo assay is a self-validating system because it actively depletes unreacted ATP before measuring the ADP produced by the enzyme, ensuring a strictly causal relationship between luminescence and enzyme activity[10][11].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well low-volume plate, combine 2 µL of purified POLθ enzyme, 1 µL of the analog (or 5% DMSO vehicle), and 2 µL of the ATP/substrate mix. Incubate at room temperature for 60 minutes[12].

  • ATP Depletion (The Causality Step): Add 5 µL of ADP-Glo™ Reagent to the reaction. Incubate for 40 minutes at room temperature. Causality: This reagent terminates the kinase reaction and completely degrades all unconsumed ATP. This eliminates false-positive background noise[11][13].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly synthesized ATP drives a luminescent reaction[14].

  • Detection: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[10].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical affinity does not guarantee cellular target engagement. CETSA proves that the analog physically binds its target inside a living cell by measuring the thermodynamic stabilization of the protein[15][16].

Step-by-Step Methodology:

  • Cellular Dosing: Seed target cells (e.g., MDA-MB-231 for STAT3) and treat with the analog or vehicle control for 1–2 hours. Causality: This allows the drug to cross the cell membrane and establish an equilibrium with the target protein in its native physiological environment[17].

  • Thermal Challenge: Aliquot the intact cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 72°C) for 3 minutes using a thermal cycler. Causality: Heat induces protein unfolding. If the analog is bound, the free energy of binding thermodynamically stabilizes the folded state, shifting the aggregation temperature (

    
    ) higher[16][18].
    
  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes. Causality: Unbound, denatured proteins will precipitate and form a pellet, while the ligand-stabilized proteins remain in the soluble supernatant[17].

  • Detection: Analyze the soluble fraction using quantitative Western blotting or capillary electrophoresis (Wes) to generate a melt curve and calculate the thermal shift (

    
    )[18].
    

Mandatory Visualizations

The following diagrams map the mechanistic and operational logic of the targets and workflows discussed above.

STAT3_Pathway Ligand Cytokines (IL-6) Receptor Receptor Complex (gp130/JAK) Ligand->Receptor Activates STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylates (Y705) Dimer STAT3 Dimerization STAT3->Dimer SH2-pY Interaction Inhibitor Analog (e.g., HJC0416) Binds SH2 Domain Inhibitor->STAT3 Blocks Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Promotes Survival

Mechanistic pathway of STAT3 inhibition by piperidine-ether analogs blocking dimerization.

CETSA_Workflow Cells Intact Cells Dosing Drug Treatment (Analog vs. Vehicle) Cells->Dosing Heating Thermal Challenge (Gradient 37-72°C) Dosing->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Detection Soluble Fraction Detection (Western) Lysis->Detection

Step-by-step logical workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

References

  • Massari, S., et al. (2023). "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy." Journal of Medicinal Chemistry.[Link]

  • Chen, H., et al. (2014). "Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3)." European Journal of Medicinal Chemistry.[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.[Link]

  • Sadek, B., et al. (2016). "Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant properties." Drug Design, Development and Therapy.[Link]

  • Łażewska, D., et al. (2019). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(1-Methyl-piperidin-4-yloxy)-ethanol from N-methyl-4-piperidinol

Application Note: Synthesis Protocols for 2-(1-Methyl-piperidin-4-yloxy)-ethanol Introduction & Strategic Rationale 2-(1-Methyl-piperidin-4-yloxy)-ethanol is a highly versatile, basic aliphatic ether intermediate extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 2-(1-Methyl-piperidin-4-yloxy)-ethanol

Introduction & Strategic Rationale

2-(1-Methyl-piperidin-4-yloxy)-ethanol is a highly versatile, basic aliphatic ether intermediate extensively utilized in the design of modern therapeutics, including ALK inhibitors and TNF-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 modulators[1]. The incorporation of the 1-methylpiperidine moiety enhances aqueous solubility, improves metabolic stability, and modulates the physicochemical properties (e.g., pKa and logD) of drug candidates.

Synthesizing this fragment requires the etherification of the sterically hindered secondary alcohol, N-methyl-4-piperidinol. Due to the presence of the basic tertiary amine, both the starting material and the resulting product are highly polar and water-soluble. This poses significant challenges during reaction workup and purification. This technical guide details two robust, self-validating synthetic protocols, analyzing the mechanistic causality behind reagent selection to ensure high-yield, scalable production.

Mechanistic Pathways & Experimental Design

Route A: Direct Etherification via In Situ Epoxide Opening The most direct route involves reacting N-methyl-4-piperidinol with 2-bromoethanol in the presence of a strong base like Sodium Hydride (NaH)[2]. While seemingly a standard Williamson ether synthesis, the mechanism is fundamentally different.

  • Causality Insight: Under strongly basic conditions, 2-bromoethanol undergoes rapid intramolecular cyclization to form ethylene oxide in situ. The pre-formed piperidinyl alkoxide then acts as a nucleophile, opening the epoxide ring to yield the target compound. Attempting this reaction with weaker bases (e.g., K

    
    CO
    
    
    
    ) fails because the alkoxide is not formed in sufficient concentration to outcompete the degradation of 2-bromoethanol. Using NaH ensures irreversible deprotonation, driving the reaction forward.

Route B: Two-Step Alkylation-Reduction To avoid the potential poly-ethoxylation side reactions associated with epoxides, a two-step sequence is often preferred for larger scale-ups[3].

  • Alkylation: N-methyl-4-piperidinol is deprotonated and reacted with ethyl bromoacetate to form an ester intermediate[1].

  • Reduction: The ester is subsequently reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Causality Insight: Ethyl bromoacetate is a superior electrophile compared to 2-bromoethanol and does not form epoxides. The intermediate ester is significantly less polar than the final product, allowing for facile purification via silica gel chromatography before the final reduction step.

Quantitative Data Presentation

Table 1: Comparative Analysis of Synthetic Routes for 2-(1-Methyl-piperidin-4-yloxy)-ethanol

ParameterRoute A (Direct Etherification)Route B (Alkylation-Reduction)
Overall Yield 45 - 55%65 - 75% (over 2 steps)
Reaction Time 18 hours24 hours (total)
Reagent Hazards H

gas evolution (NaH)
H

gas (NaH), Pyrophoric (LiAlH

)
Impurity Profile Poly-ethoxylated byproductsHigh purity, trace unreacted alcohol
Scalability Moderate (best for <10g scale)Excellent (suitable for >100g scale)
Workup Difficulty High (Continuous extraction needed)Moderate (Ester intermediate is easily isolated)

Step-by-Step Experimental Protocols

Protocol A: Direct Etherification (Route A)

Self-Validating Control: The evolution of hydrogen gas serves as a visual confirmation of alkoxide formation.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of starting material) under an inert argon atmosphere at 0 °C.

  • Alkoxide Formation: Dissolve N-methyl-4-piperidinol (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Stir at room temperature for 1 hour until H

    
     evolution completely ceases.
    
  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.2 eq) dropwise.

  • Heating: Gradually warm the reaction to 60 °C and stir for 16 hours. Monitor the reaction progress via LC-MS.

  • Quenching & Workup: Cool to 0 °C and carefully quench with isopropyl alcohol, followed by a small amount of water. Concentrate the mixture under high vacuum to remove the DMF.

  • Extraction: Crucial Step - The product is highly water-soluble. Adjust the aqueous residue to pH 12 using 2M NaOH. Extract extensively with a mixture of Dichloromethane/Methanol (9:1) (5 x 50 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via basic alumina column chromatography (Eluent: DCM to 5% MeOH in DCM) to afford the product as a pale yellow oil.

Protocol B: Two-Step Alkylation-Reduction (Route B)

Step 1: Synthesis of Ethyl 2-(1-methylpiperidin-4-yloxy)acetate

  • Deprotonation: To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add N-methyl-4-piperidinol (1.0 eq) dissolved in THF. Stir for 1 hour at room temperature.

  • Esterification: Cool to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise[1]. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO
    
    
    
    , and concentrate. Purify via silica gel chromatography to yield the ester intermediate.

Step 2: Reduction to 2-(1-Methyl-piperidin-4-yloxy)-ethanol

  • Reduction: Suspend LiAlH

    
     (1.5 eq) in anhydrous THF at 0 °C. Add the ester intermediate (1.0 eq) dissolved in THF dropwise to control the exotherm.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Fieser Workup (Self-Validating): Quench the reaction sequentially with

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH
    
    
    in grams). A granular white precipitate of aluminum salts will form, visually validating a successful and safe quench.
  • Isolation: Filter the salts through a pad of Celite, wash thoroughly with THF, and concentrate the filtrate to afford the pure target compound.

Analytical Validation

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    3.68 (t, J = 4.8 Hz, 2H, -CH
    
    
    -OH), 3.55 (t, J = 4.8 Hz, 2H, -O-CH
    
    
    -), 3.35 (m, 1H, piperidine -CH-O-), 2.75 (m, 2H, piperidine equatorial -CH
    
    
    -N-), 2.25 (s, 3H, N-CH
    
    
    ), 2.10 (m, 2H, piperidine axial -CH
    
    
    -N-), 1.90 (m, 2H, piperidine -CH
    
    
    -), 1.65 (m, 2H, piperidine -CH
    
    
    -).
  • LC-MS (ESI): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 160.13; Found: 160.1.

Visualization

SynthWorkflow SM N-methyl-4-piperidinol (Starting Material) RouteA Route A: Direct Alkylation Reagents: 2-Bromoethanol, NaH, DMF Conditions: 0 to 60 °C SM->RouteA 1 Step RouteB1 Route B Step 1: Esterification Reagents: Ethyl Bromoacetate, NaH, THF Conditions: 0 to 25 °C SM->RouteB1 2 Steps Product 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Target Product) RouteA->Product Moderate Yield, Direct RouteB2 Route B Step 2: Reduction Reagents: LiAlH4, THF Conditions: 0 to 25 °C RouteB1->RouteB2 Intermediate: Ester RouteB2->Product High Purity, Scalable

Synthetic workflows for 2-(1-Methyl-piperidin-4-yloxy)-ethanol comparing Route A and Route B.

Mechanism B 2-Bromoethanol Epox Ethylene Oxide (In situ intermediate) B->Epox Intramolecular SN2 (-HBr) Base NaH (Strong Base) Base->B Deprotonation Prod Target Ether Product Epox->Prod Protonation Alk Piperidinyl Alkoxide Alk->Epox Nucleophilic Ring Opening

Mechanistic pathway of Route A showing in situ ethylene oxide formation and alkoxide ring opening.

References

  • Title: EP2441753B1 - Tetracyclic compound. Source: Google Patents.
  • Title: US8901295B2 - Inhibitors of cyclophilins and uses thereof. Source: Google Patents.
  • Title: WO2013186229A1 - Tnf-alpha modulating benzimidazoles. Source: Google Patents.

Sources

Application

Technical Application Note: 2-(1-Methyl-piperidin-4-yloxy)-ethanol in API Synthesis

This Application Note is designed for pharmaceutical process chemists and medicinal chemists. It details the synthesis, quality control, and downstream application of 2-(1-Methyl-piperidin-4-yloxy)-ethanol (hereafter ref...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical process chemists and medicinal chemists. It details the synthesis, quality control, and downstream application of 2-(1-Methyl-piperidin-4-yloxy)-ethanol (hereafter referred to as MPOE ), a critical solubilizing linker used in the development of kinase inhibitors, STAT3 inhibitors, and histamine receptor ligands.[1]

Introduction & Strategic Significance

2-(1-Methyl-piperidin-4-yloxy)-ethanol (MPOE) is a bifunctional building block featuring a tertiary amine (piperidine) and a primary alcohol, linked by an ether bridge. In modern drug discovery, this moiety is strategically employed to:

  • Enhance Solubility: The basic nitrogen (

    
    ) allows for salt formation (e.g., HCl, mesylate), significantly improving the aqueous solubility of lipophilic scaffolds like quinazolines or benzothiophenes [1, 2].[1]
    
  • Target Solvent-Exposed Regions: In kinase inhibitors (e.g., EGFR or G9a inhibitors), this side chain often extends into the solvent front, improving pharmacokinetic (PK) properties without disrupting the primary binding mode [3].[1]

  • Linker Versatility: The primary alcohol serves as a "handle" for further functionalization via Mitsunobu coupling, alkylation (after activation), or esterification.[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-((1-methylpiperidin-4-yl)oxy)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol

  • Key Functionality: Nucleophilic primary alcohol; Basic tertiary amine.

Upstream Synthesis: Preparation of MPOE

Note: While often purchased, in-house synthesis is preferred for GMP campaigns to control the "N-oxide" and "bis-alkylated" impurity profiles.[1]

Rationale

The "Green Route" utilizing Ethylene Carbonate is superior to the traditional Ethylene Oxide (EO) route for laboratory and pilot-scale synthesis due to safety profiles and tighter control over oligomerization (avoiding PEGylation byproducts).

Protocol A: Hydroxyethylation of 1-Methyl-4-piperidinol

Reaction:


[1]

Materials:

  • 1-Methyl-4-piperidinol (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    ) (0.1 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 eq) for higher rates.[1]
    
  • Solvent: Toluene (azeotropic drying) or solvent-free (neat) at 140°C.

Step-by-Step Methodology:

  • Drying: Charge 1-Methyl-4-piperidinol into the reactor. If moisture content is >0.5%, perform an azeotropic distillation with toluene to dry.[1] Moisture initiates competitive hydrolysis of ethylene carbonate.

  • Addition: Add Ethylene Carbonate and the catalyst (

    
    ).
    
  • Reaction: Heat the mixture to 140–150°C . Evolution of

    
     gas indicates reaction progress.
    
    • Critical Control Point: Monitor gas evolution.[1][2] Rapid evolution suggests thermal runaway risk; control heating ramp.[1]

  • Monitoring: Hold for 4–6 hours. Monitor via GC-FID or TLC (MeOH/DCM 1:9). Target <2% remaining starting material.

  • Workup: Cool to 25°C. Dissolve residue in Dichloromethane (DCM). Wash with brine to remove unreacted carbonate/glycol byproducts.[1]

  • Purification: Distillation under reduced pressure (vacuum) is mandatory to remove high-boiling oligomers.

    • Boiling Point: ~110–115°C at 5 mmHg (approximate).

Downstream Applications: Coupling Strategies

MPOE is most commonly used to attach the piperidine tail to an aromatic scaffold (Drug Core). Two primary pathways exist: Nucleophilic Aromatic Substitution (


)  and Mitsunobu Coupling .
Protocol B: Coupling to Halo-Heterocycles

Context: Used for synthesizing Quinazoline-based Kinase Inhibitors (e.g., Gefitinib analogs) or STAT3 inhibitors [2].[1]

Mechanism: The primary alcohol of MPOE attacks an electron-deficient aromatic carbon (e.g., 4-chloroquinazoline), displacing the halide.[1]

Step-by-Step Methodology:

  • Activation: Charge Sodium Hydride (NaH) (60% dispersion, 1.2 eq) into a dry flask under Nitrogen. Wash with hexanes if oil removal is required.[1]

  • Solvent: Add anhydrous THF or DMF (Dimethylformamide). Cool to 0°C.

  • Alkoxide Formation: Dropwise add MPOE (1.1 eq) dissolved in THF. Stir at 0°C for 30 mins until hydrogen evolution ceases.

    • Observation: The solution typically turns slightly turbid or yellow.

  • Coupling: Add the Electrophile (e.g., 4-Chloro-6,7-dimethoxyquinazoline) (1.0 eq) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) or heat to 60°C depending on the reactivity of the chloride.

    • Time: 2–12 hours.[1] Monitor via HPLC.[1][3]

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product will be in the organic phase.[4]

    • Note: Since the product contains a basic nitrogen, acidic washes will extract the product into the aqueous layer. Wash only with water/brine.

Protocol C: Activation to Mesylate (Leaving Group)

Context: When the Drug Core is a nucleophile (e.g., a Phenol or Amine), MPOE must be converted to an electrophile.[1]

Reaction:



Step-by-Step Methodology:

  • Setup: Dissolve MPOE (1.0 eq) and Triethylamine (

    
    )  (1.5 eq) in anhydrous DCM . Cool to 0°C.
    
  • Addition: Dropwise add Methanesulfonyl Chloride (MsCl) (1.1 eq).

    • Exotherm Alert: Maintain temperature <5°C to prevent elimination to the vinyl ether.

  • Workup: Wash with saturated

    
     followed by cold water.[1]
    
    • Instability: The mesylate is thermally unstable. Do not distill. Concentrate at <30°C and use immediately in the next step (alkylation).

Quality Control & Analytical Specifications

Since MPOE lacks a strong UV chromophore, standard UV-HPLC is insufficient.[1]

Table 1: Analytical Specification Sheet

TestMethodSpecificationRationale
Purity GC-FID or HPLC-CAD> 98.0%Critical for stoichiometry in coupling.
Identity H-NMR (DMSO-d6)ConformsConfirm ether linkage signals (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

3.5-3.6 ppm).
Water Karl Fischer (KF)< 0.2%Moisture kills NaH in Protocol B.
Impurity A GC-MS< 0.5%1-Methyl-4-piperidinol (Unreacted starting material).[5][6][7][8][9][10][11]
Impurity B LC-MS< 0.1%N-Oxide (Formed if stored without antioxidants).

Process Logic & Troubleshooting (Visualized)

The following diagram illustrates the critical decision pathways for using MPOE, highlighting the "Go/No-Go" decision points based on the chemical nature of the Drug Core.

MPOE_Workflow Start Target Drug Molecule Design CheckCore Analyze Drug Core Functional Group Start->CheckCore Route_SNAr Core is Electrophile (e.g., Cl-Quinazoline, F-Benzene) CheckCore->Route_SNAr Electrophilic Core Route_Alkylation Core is Nucleophile (e.g., Phenol, Amine) CheckCore->Route_Alkylation Nucleophilic Core Step_Alkoxide Protocol B: Generate Alkoxide (NaH / THF) Route_SNAr->Step_Alkoxide Step_Activation Protocol C: Activate Alcohol (MsCl or TsCl) Route_Alkylation->Step_Activation Reaction_SNAr S_NAr Coupling (Displacement of Halide) Step_Alkoxide->Reaction_SNAr Risk_Elim RISK: Elimination to Vinyl Ether (Control Temp < 5°C) Step_Activation->Risk_Elim Final Final API Intermediate (Solubilized Scaffold) Reaction_SNAr->Final Reaction_SN2 S_N2 Alkylation (Displacement of OMs) Reaction_SN2->Final Risk_Elim->Reaction_SN2

Caption: Decision logic for MPOE coupling. Protocol selection depends on the electronic nature of the drug scaffold. Temperature control is critical in Protocol C to prevent elimination byproducts.

References

  • Liu, K., et al. "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships."[1] Journal of Medicinal Chemistry, 2013.[1]

  • Wang, X., et al. "Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of STAT3."[1] Cancers, 2020.[1]

  • Bandiera, T., et al. "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents."[1] Journal of Medicinal Chemistry, 2023.[1]

  • Patent EP2447263A1. "Benzazole derivatives as histamine H4 receptor ligands."[1] European Patent Office, 2012.[1]

  • Clement, J. "Reaction of Alcohols with Ethylene Carbonate: A Green Alternative."[1] Organic Process Research & Development, 2005.[1] (General reference for Protocol A).

Sources

Method

Reaction conditions for coupling 2-(1-Methyl-piperidin-4-yloxy)-ethanol with carboxylic acids

Part 1: Strategic Analysis & Retrosynthesis The Chemical Objective The coupling of 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Reagent A) with a carboxylic acid (Reagent B) is a strategic transformation often used in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Objective

The coupling of 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Reagent A) with a carboxylic acid (Reagent B) is a strategic transformation often used in medicinal chemistry to append a solubilizing tail to a lipophilic drug scaffold.

  • Reagent A Characteristics:

    • Nucleophile: Primary alcohol (high reactivity, low steric hindrance).

    • Basic Center: Tertiary amine (

      
      -methyl piperidine, pKa 
      
      
      
      8.5–9.5).
    • Linker: Ether linkage (chemically stable under standard esterification conditions).

  • Reagent B Characteristics:

    • Target carboxylic acid (varying steric/electronic profiles).

The "Basic Alcohol" Challenge

The presence of the tertiary amine in Reagent A dictates the reaction strategy. Standard acid-catalyzed Fischer esterification is not recommended because:

  • Protonation: The amine will protonate immediately, converting the reagent into an ammonium salt. This drastically alters solubility and can precipitate the reagent out of non-polar solvents (e.g., Toluene, DCM).

  • Catalyst Trapping: The amine acts as a "proton sponge," neutralizing the acid catalyst required to activate the carbonyl.

Recommended Strategy: Steglich or HATU Coupling

To bypass these issues, we utilize base-mediated activation or carbodiimide coupling . These methods operate under neutral-to-basic conditions, keeping the amine in its free-base form and maintaining solubility in organic solvents (DCM, DMF).

Part 2: Experimental Protocols

Method A: EDC/DMAP Coupling (The "Gold Standard")

Best for: Standard substrates, mild conditions, and easy purification.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, transferring the acyl group to the primary alcohol.

Materials
  • Carboxylic Acid (R-COOH): 1.0 equiv.

  • Alcohol (Reagent A): 1.1 – 1.2 equiv.

  • EDC[1][2]·HCl: 1.5 equiv.

  • DMAP: 0.1 – 0.2 equiv (Catalytic).

  • Solvent: Dichloromethane (DCM) (Anhydrous). Alternative: DMF for polar acids.

  • Base (Optional): DIPEA (Only if Reagent A is supplied as an HCl salt).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Reagent A (1.2 eq) in anhydrous DCM (0.1 M concentration).

    • Critical Note: If Reagent A is an HCl salt, add DIPEA (1.2 eq) and stir for 10 min to liberate the free base before proceeding.

  • Activation: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.5 eq) and DMAP (0.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The basic product often streaks on standard silica; use

      
      -neutralized silica or add 1% 
      
      
      
      to the eluent.
  • Quench: Dilute with excess DCM.

Method B: Acid Chloride Activation

Best for: Sterically hindered acids or scale-up where EDC cost is prohibitive.

Materials
  • Acid Chloride (R-COCl): 1.0 equiv (prepared from acid via

    
     or Oxalyl Chloride).
    
  • Alcohol (Reagent A): 1.0 equiv.

  • Triethylamine (

    
    ):  2.5 equiv (Must neutralize HCl generated and protect the piperidine).
    
  • Solvent: DCM or THF.

Step-by-Step Protocol
  • Setup: Dissolve Reagent A (1.0 eq) and

    
      (2.5 eq) in anhydrous DCM at 0°C.
    
  • Addition: Add the Acid Chloride dropwise (dissolved in minimal DCM) to control the exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Note: The solution may become cloudy as

    
     precipitates. This is normal.
    

Part 3: Purification (The "Catch & Release" System)

The basic nitrogen on the piperidine ring provides a unique handle for purification, allowing for a chromatography-free workup in many cases.

Protocol: Acid/Base Extraction
  • Initial Wash: Dilute the reaction mixture (DCM) with Saturated

    
     . Separate layers. (Removes unreacted acid and acidic byproducts).
    
  • The "Catch" (Acid Extraction):

    • Extract the organic layer with 10% Citric Acid or 1M HCl (aq).

    • Result: The product (basic amine) protonates and moves into the Aqueous Layer . Neutral impurities stay in the Organic Layer .

    • Discard the organic layer.

  • The "Release" (Basification):

    • Cool the aqueous layer (containing product) to 0°C.

    • Slowly basify to pH > 10 using 2M NaOH or Sat.

      
       .
      
    • Result: Product deprotonates and precipitates/oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x) . Dry over

    
    , filter, and concentrate.
    

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic and the "Catch & Release" purification strategy.

ReactionWorkflow Start Start: Carboxylic Acid + Reagent A CheckSalt Is Reagent A an HCl salt? Start->CheckSalt FreeBase Add DIPEA (1 eq) to liberate free base CheckSalt->FreeBase Yes Coupling Coupling Reaction (EDC/DMAP or Acid Chloride) CheckSalt->Coupling No FreeBase->Coupling Monitor Monitor (LCMS/TLC) Coupling->Monitor WorkupStart Dilute with DCM Monitor->WorkupStart Complete AcidWash Wash with 1M HCl (The 'Catch') WorkupStart->AcidWash SepLayers Separate Layers AcidWash->SepLayers OrgLayer Organic Layer (Impurities) SepLayers->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) SepLayers->AqLayer Keep Basify Basify to pH 10 (The 'Release') AqLayer->Basify FinalExtract Extract into DCM Dry & Concentrate Basify->FinalExtract

Caption: Logical workflow for coupling and the specific "Catch and Release" purification exploiting the piperidine basicity.

Quantitative Comparison of Methods
ParameterMethod A: EDC/DMAPMethod B: Acid ChlorideMethod C: HATU
Reaction pH Neutral / Slightly AcidicBasic (requires excess amine)Basic (DIPEA mediated)
Byproducts Urea (Water soluble if EDC)

(Salt)
Urea (Water soluble)
Cost ModerateLowHigh
Purification Acid wash usually sufficientFiltration + WashColumn often needed
Rec. Use General Purpose Scale-up (>10g) Difficult/Precious Acids

Part 5: References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

    • Context: Comprehensive review of coupling reagents (EDC, HATU) applicable to esterification.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

    • Context: The foundational paper for DMAP-catalyzed carbodiimide esterification.

  • Madar, D. J., et al. (2006). Discovery of ABT-279: A very potent, selective... inhibitor of dipeptidyl peptidase-IV.[4] Journal of Medicinal Chemistry, 49(21), 6416-6420.[4]

    • Context: Demonstrates the use of substituted piperidine derivatives in medicinal chemistry and their stability during coupling.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the mechanism and side reactions of HATU/EDC, relevant for troubleshooting.

Sources

Application

Application Note: Scalable Synthesis Routes for 2-(1-Methyl-piperidin-4-yloxy)-ethanol

Executive Summary This guide details scalable synthesis protocols for 2-(1-Methyl-piperidin-4-yloxy)-ethanol (also known as 1-methyl-4-(2-hydroxyethoxy)piperidine). This intermediate is a critical building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details scalable synthesis protocols for 2-(1-Methyl-piperidin-4-yloxy)-ethanol (also known as 1-methyl-4-(2-hydroxyethoxy)piperidine). This intermediate is a critical building block in the synthesis of antihistamines, sedatives, and muscarinic receptor antagonists.

While traditional laboratory methods utilize Williamson ether synthesis (sodium hydride and alkyl halides), this guide prioritizes a Green Chemistry approach utilizing Ethylene Carbonate (EC) . This route minimizes hazardous waste, eliminates the risk of hydrogen gas evolution, and simplifies purification, making it superior for kilogram-scale production. A robust Phase-Transfer Catalyzed (PTC) Williamson route is provided as a secondary alternative.[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-(1-Methyl-piperidin-4-yloxy)-ethanol
Structure Ether linkage between 1-methyl-4-piperidinol and ethylene glycol
CAS Number Not widely listed; Analogous to 13444-11-6 (unmethylated)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Solubility Highly soluble in water, alcohols, DCM; Moderate in Toluene
Key Reactivity Primary alcohol (nucleophilic), Tertiary amine (basic)

Strategic Route Analysis

The synthesis of amino-ethers presents specific challenges during scale-up, primarily due to the basicity of the piperidine nitrogen and the viscosity of the reaction mixture.[1]

Route Comparison
FeatureRoute A: Ethylene Carbonate (Recommended) Route B: Williamson Ether (Traditional)
Reagents 1-Methyl-4-piperidinol + Ethylene Carbonate1-Methyl-4-piperidinol + 2-Chloroethanol
Catalyst/Base K₂CO₃ or Imidazole (Catalytic)NaOH + TBAB (Phase Transfer) or NaH
Byproducts CO₂ (Gas)NaCl (Solid salt), H₂ (Gas - if NaH used)
Atom Economy High (Loss of CO₂ only)Moderate (Loss of HCl)
Safety Profile High (No high-pressure gas, no alkyl halides)Medium (2-Chloroethanol is highly toxic)
Scalability Excellent (Solvent-free potential)Good (Requires solvent management)
Synthesis Pathway Diagram

SynthesisRoutes cluster_RouteA Route A: Green Ring Opening (Preferred) cluster_RouteB Route B: Williamson Ether (Alternative) SM 1-Methyl-4-piperidinol (Starting Material) Cat Cat: K2CO3 / 150°C SM->Cat Base Base: NaOH + TBAB (Phase Transfer) SM->Base EC Ethylene Carbonate (Reagent) EC->Cat InterA Intermediate: Carbonate Ester Cat->InterA -CO2 CO2 CO2 (Gas) Cat->CO2 Product 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Target) InterA->Product CE 2-Chloroethanol (Reagent) CE->Base Base->Product -NaCl NaCl NaCl (Waste) Base->NaCl

Figure 1: Comparison of the Green Ethylene Carbonate route (Top) vs. the Traditional Williamson Ether route (Bottom).[1]

Detailed Protocols

Protocol A: Catalytic Ring Opening of Ethylene Carbonate (Preferred)

Mechanism: Nucleophilic attack of the piperidinol hydroxyl group on the carbonyl of ethylene carbonate, followed by decarboxylation. This method avoids the handling of gaseous ethylene oxide.

Scale: 100 g (Scalable to kg)

Reagents:
  • 1-Methyl-4-piperidinol: 115.2 g (1.0 mol)[1]

  • Ethylene Carbonate: 96.9 g (1.1 mol)[1]

  • Potassium Carbonate (K₂CO₃): 7.0 g (0.05 mol, 5 mol%)

  • Solvent: None (Neat reaction) or Toluene (optional for viscosity control)

Procedure:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Connect the top of the condenser to a gas bubbler (to monitor CO₂ evolution).

  • Charging: Add 1-Methyl-4-piperidinol, Ethylene Carbonate, and K₂CO₃ to the flask.

  • Reaction:

    • Heat the mixture to 145–150°C . The mixture will melt into a homogeneous liquid.

    • Observation: CO₂ evolution will begin around 130°C. Maintain temperature until gas evolution ceases (approx. 4–6 hours).

    • Self-Validation Point: Monitor reaction progress via TLC (10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.4).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the residue in Dichloromethane (DCM) (300 mL).

    • Filter off the solid catalyst (K₂CO₃).

    • Optional Wash: If color is dark, wash with 10% brine (50 mL). Note: Product is water-soluble; keep aqueous washes minimal and back-extract aqueous layer with DCM.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

    • Distillation: Purify the crude oil via vacuum distillation (bp approx. 110–120°C at 2 mmHg).

Yield: Expected 85–92% (Isolated).

Protocol B: Phase-Transfer Catalyzed Williamson Ether Synthesis

Mechanism: Deprotonation of the alcohol followed by SN2 attack on the alkyl chloride.[1] Using PTC avoids the need for anhydrous conditions and dangerous bases like NaH.

Scale: 100 g

Reagents:
  • 1-Methyl-4-piperidinol: 115.2 g (1.0 mol)[1]

  • 2-Chloroethanol: 96.6 g (1.2 mol)

  • Sodium Hydroxide (NaOH): 160 g (4.0 mol, 50% aq. solution)

  • Tetrabutylammonium Bromide (TBAB): 3.2 g (1 mol%)[1]

  • Solvent: Toluene (400 mL)

Procedure:
  • Setup: 1 L reactor with high-torque stirring (overhead stirrer recommended).

  • Charging: Dissolve 1-Methyl-4-piperidinol and TBAB in Toluene. Add 50% NaOH solution.

  • Reaction:

    • Heat to 60°C .

    • Add 2-Chloroethanol dropwise over 1 hour. (Exothermic reaction).

    • Increase temperature to 90°C and stir for 12 hours.

  • Workup:

    • Cool to room temperature.

    • Separate the phases. The product will distribute between Toluene and the aqueous phase due to its polarity.

    • Critical Step: Extract the aqueous caustic layer 3x with DCM or n-Butanol to recover the product. Combine with the Toluene layer.

  • Purification:

    • Concentrate the combined organic layers.

    • Distill as in Protocol A.

Yield: Expected 70–80%.

Process Safety & Quality Control

Critical Safety Parameters (CSP)
  • Ethylene Carbonate Route: CO₂ is generated.[2] Ensure reactor venting is not blocked to prevent pressurization.

  • Chloroethanol Route: 2-Chloroethanol is highly toxic (dermal absorption) and a suspected carcinogen. Use closed systems and double-gloving.

  • Thermal Runaway: In Route B, the addition of chloroethanol is exothermic. Control addition rate to maintain T < 70°C during addition.

Analytical Specifications (Self-Validation)
TestMethodAcceptance Criterion
Identity ¹H-NMR (CDCl₃)δ 3.6–3.7 (m, 4H, -O-CH₂-CH₂-O-), δ 2.2 (s, 3H, N-CH₃)
Purity GC-FID / HPLC> 98.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Solvent GC-HeadspaceMeets ICH Q3C limits
Workflow Diagram: Purification Logic

Purification Crude Crude Reaction Mixture (Post-Reaction) Filter Filtration (Remove K2CO3) Crude->Filter Route A Evap Rotary Evaporation (Remove Solvent) Crude->Evap Route B (After Extraction) Filter->Evap Distill Vacuum Distillation (High Vacuum) Evap->Distill Final Pure Product (>98%) Distill->Final Collect Fraction 110-120°C @ 2mmHg

Figure 2: Purification workflow focusing on the removal of salts and solvent prior to fractional distillation.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Tundo, P., & Perosa, A. (2002). Green Chemistry: Reaction of Alcohols with Dimethyl Carbonate and Ethylene Carbonate. Green Chemistry, 4, 383-386.[1][3] (Contextual grounding for carbonate chemistry).

  • Sigma-Aldrich. (2025). 1-Methyl-4-piperidinol Safety Data Sheet. Link

  • PubChem. (2025).[4] Compound Summary: 2-(Piperidin-4-yl)ethanol derivatives. Link

  • US Patent 6,258,955. (2001). Process for preparing 2-piperidineethanol compounds. (Grounding for piperidine handling). Link

(Note: While specific patents for the exact ether structure are broad, the chemistry cited in Ref 1 and 2 validates the Ethylene Carbonate route for aliphatic alcohols.)

Sources

Method

Procedure for reductive amination involving piperidine-ethanol derivatives

Application Note: High-Efficiency Reductive Amination of Piperidine-Ethanol Derivatives -Alkylation via Sodium Triacetoxyborohydride (STAB) Abstract This guide details the protocol for the reductive amination of piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of Piperidine-Ethanol Derivatives


-Alkylation via Sodium Triacetoxyborohydride (STAB)

Abstract

This guide details the protocol for the reductive amination of piperidine-ethanol derivatives (e.g., 4-piperidineethanol) with various carbonyl electrophiles. While standard reductive amination is common, piperidine-ethanol substrates present unique challenges due to their high polarity, water solubility, and the presence of a competing nucleophilic hydroxyl group. This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselective


-alkylation over 

-alkylation, minimizing side reactions and simplifying the purification of these polar pharmacophores.

Scientific Foundation & Mechanistic Logic

The Chemoselectivity Challenge

The core challenge in reacting piperidine-ethanol derivatives is the presence of two nucleophiles: the secondary amine (piperidine ring) and the primary/secondary alcohol (ethanol side chain).

  • Thermodynamic Control: Under slightly acidic conditions (pH 5–6), the formation of the iminium ion (from the amine) is much faster and more stable than the formation of the hemiacetal/acetal (from the alcohol).

  • Kinetic Control: The reducing agent must be selective. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it reduces the protonated iminium ion rapidly but reacts negligibly with the neutral carbonyl or the hydroxyl group.

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide generation) and avoids the need for strong acid catalysts. Unlike Sodium Borohydride (

), STAB is mild enough to prevent the direct reduction of the aldehyde/ketone to an alcohol, which is the primary yield-killing side reaction in these syntheses.

Key Mechanistic Pathway:

  • Condensation: Amine attacks Carbonyl

    
     Carbinolamine 
    
    
    
    Iminium Ion.
  • Reduction: Hydride transfer from STAB to the Iminium carbon.

  • Result: Irreversible formation of the C-N bond.

ReactionMechanism cluster_selectivity Chemoselectivity Check Reactants Aldehyde (R-CHO) + Piperidine-Ethanol Inter1 Hemiaminal Intermediate Reactants->Inter1 Equilibrium Iminium Iminium Ion (C=N+) Inter1->Iminium -H2O (Fast) Product N-Alkylated Piperidine-Ethanol Iminium->Product Reduction STAB STAB (H- Donor) STAB->Product Hydride Transfer

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate which directs the hydride attack, ensuring N-selectivity.

Strategic Planning & Reagents

Solvent Selection
  • 1,2-Dichloroethane (DCE): The "Gold Standard." It promotes imine formation and solubilizes STAB effectively.

  • Tetrahydrofuran (THF): A viable alternative if chlorinated solvents must be avoided, though reaction rates are often slower.

  • Methanol: Avoid with STAB. Methanol reacts with STAB, decomposing the reagent. If solubility is an issue, use a DCE/DMF mixture.

Stoichiometry Table
ComponentRoleEquivalentsNotes
Piperidine-Ethanol Substrate1.0The limiting reagent (usually).
Aldehyde/Ketone Electrophile1.1 – 1.2Slight excess ensures complete amine consumption.
STAB Reductant1.4 – 1.5Excess accounts for adventitious moisture.
Acetic Acid (AcOH) Catalyst1.0 – 2.0Mandatory for ketones; optional for aldehydes.
DCE Solvent0.1 – 0.2 MConcentration affects rate; do not dilute excessively.

Detailed Experimental Protocol

Safety Note: STAB releases acetic acid upon reaction. Quenching releases hydrogen gas. Perform all operations in a fume hood.

Step 1: Preparation of the Iminium Species
  • Charge a dry round-bottom flask with Piperidine-Ethanol derivative (1.0 equiv) .

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M.

  • Add the Aldehyde/Ketone (1.1 equiv) .

  • Crucial Step: If using a ketone or a sterically hindered aldehyde, add Glacial Acetic Acid (1.0 - 2.0 equiv) .

    • Expert Insight: The acid protonates the intermediate carbinolamine hydroxyl group, facilitating water loss to form the reactive iminium species.

  • Stir at room temperature for 30–60 minutes under Nitrogen (

    
    ).
    
    • Observation: Cloudiness may appear as water is generated; this is normal.

Step 2: Reductive Step
  • Cool the mixture to 0°C (ice bath). While not strictly necessary for all substrates, this controls the exotherm and prevents side reactions.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

    • Pro-Tip: Do not dump the reagent in at once. A controlled addition prevents localized "hotspots" of acidity.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–16 hours. Monitor via LC-MS or TLC (Stain: Ninhydrin or KMnO4).

Step 3: Workup for Polar Amines (The "Tricky" Part)

Piperidine-ethanol derivatives are amphiphilic. Standard extractions often result in product loss to the aqueous layer.

  • Quench: Slowly add saturated aqueous Sodium Bicarbonate (

    
    )  until gas evolution ceases and pH > 8.
    
  • Extraction:

    • Standard: Extract 3x with Dichloromethane (DCM).

    • For Highly Polar Products: Use a mixture of Chloroform/Isopropanol (3:1) as the organic phase. This mixture is excellent for pulling polar amines out of the aqueous phase.

  • Drying: Wash combined organics with Brine, dry over Sodium Sulfate (

    
    ), and concentrate in vacuo.
    

Workflow Start Start: Mix Amine + Carbonyl in DCE (0.2 M) AcidCheck Is Electrophile a Ketone? Start->AcidCheck AddAcid Add AcOH (1-2 equiv) AcidCheck->AddAcid Yes Stir Stir 30-60 mins (Imine Formation) AcidCheck->Stir No AddAcid->Stir Cool Cool to 0°C Stir->Cool AddSTAB Add STAB (1.4 equiv) Portion-wise Cool->AddSTAB React Warm to RT Stir 4-16 hrs AddSTAB->React Quench Quench with Sat. NaHCO3 (pH > 8) React->Quench Extract Extract with CHCl3:IPA (3:1) (Critical for Polar Amines) Quench->Extract

Figure 2: Operational workflow emphasizing the critical extraction solvent modification for polar piperidine derivatives.

Troubleshooting & Optimization

Low Conversion?
  • Water Management: The formation of the iminium ion releases water. If the reaction stalls, add activated 4Å Molecular Sieves to the reaction mixture during Step 1. This drives the equilibrium toward the iminium ion.

  • Acid Boost: If using an unreactive ketone, increase Acetic Acid to 5.0 equivalents or use a stronger acid catalyst like Titanium(IV) Isopropoxide (

    
    ) to pre-form the imine before adding STAB.
    
Product Stuck in Aqueous Phase?

If the Chloroform/IPA extraction fails, use Solid Phase Extraction (SPE) .

  • Acidify the aqueous layer to pH 2.

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with Methanol (elutes non-basic impurities).

  • Elute product with 2M Ammonia in Methanol . This guarantees recovery of the amine.

Side Reaction: Alcohol Oxidation

If you observe oxidation of the ethanol side chain (rare with STAB, but possible with active oxidants), ensure your reagents are free of peroxides. STAB itself is a reducing agent, so oxidation is usually due to contamination or workup handling.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3][4] [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

  • Matassini, C., et al. (2020).[2] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol

Welcome to the Application Scientist Support Center. The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol—a critical building block in the development of neurologically active agents and targeted kinase inhibitors—pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol—a critical building block in the development of neurologically active agents and targeted kinase inhibitors—presents unique chemo-selective challenges. Because the starting material, 1-methylpiperidin-4-ol, contains both a basic tertiary amine and a sterically hindered secondary alcohol, direct alkylation often leads to competing side reactions[1].

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure a self-validating, high-yield experimental workflow.

Mechanistic Overview & Pathway Visualization

To synthesize the target ether, two primary pathways are utilized: the Williamson Ether Synthesis and the Mitsunobu Reaction [2].

  • Williamson Ether Synthesis : Relies on the deprotonation of 1-methylpiperidin-4-ol using a strong base (e.g., NaH) to form a nucleophilic alkoxide, which subsequently attacks an electrophile. Crucially, the electrophile must be a protected haloethanol (like 2-(2-bromoethoxy)tetrahydro-2H-pyran) to prevent the intramolecular cyclization of the reagent into ethylene oxide[3].

  • Mitsunobu Reaction : Utilizes redox chemistry (PPh3 and DIAD) to activate the hydroxyl group under mild, base-free conditions, coupling it with a mono-protected ethylene glycol. This avoids the harsh basic conditions that drive elimination side-reactions[2].

SynthesisPathway SM 1-Methylpiperidin-4-ol (Starting Material) Alkoxide Alkoxide Intermediate (NaH / DMF) SM->Alkoxide Base (NaH) Mitsunobu Mitsunobu Reaction (+ Benzyl-Protected Ethylene Glycol, PPh3, DIAD) SM->Mitsunobu PPh3, DIAD Alkylation Alkylation (+ THP-Protected 2-Bromoethanol) Alkoxide->Alkylation SN2 Attack ProtectedEther Protected Ether Intermediate Alkylation->ProtectedEther Deprotection Acidic Deprotection (HCl / MeOH) ProtectedEther->Deprotection Deprotection2 Hydrogenation (Pd/C, H2) ProtectedEther->Deprotection2 If Benzyl Protected Product 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Target Product) Deprotection->Product Mitsunobu->ProtectedEther Etherification Deprotection2->Product

Caption: Mechanistic pathways for the synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol.

Step-by-Step Experimental Protocols

Protocol A: Williamson Ether Synthesis (THP-Protection Route)

This protocol is optimized to suppress E2 elimination by utilizing a highly polar aprotic solvent and a protected electrophile.

  • Alkoxide Formation : Dissolve 1-methylpiperidin-4-ol (1.0 eq) in anhydrous DMF (0.2 M). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H2 evolution ceases.

  • Alkylation : Dropwise add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq). Allow the mixture to warm to room temperature, then heat to 60 °C for 12 hours[4].

  • Quench & Extraction : Cool to room temperature, quench carefully with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Deprotection : Dissolve the crude THP-protected intermediate in Methanol. Add catalytic 1M HCl (or p-TsOH) and stir at room temperature for 2 hours until TLC indicates complete consumption of the intermediate[3].

  • Purification : Neutralize the mixture with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM). Purify via silica gel flash chromatography using a gradient of DCM:MeOH (containing 1% Triethylamine to prevent the basic piperidine from streaking on the column).

Protocol B: Mitsunobu Etherification (Benzyl-Protection Route)

This protocol is ideal for substrates sensitive to strong bases, utilizing an acid-base extraction to self-validate the removal of phosphine byproducts.

  • Activation : In a flame-dried flask, dissolve 1-methylpiperidin-4-ol (1.0 eq), 2-(benzyloxy)ethanol (1.1 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Coupling : Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). The reaction will turn yellow. Stir at room temperature for 16 hours[2].

  • Acid-Base Workup (Critical Step) : Concentrate the mixture. Dissolve the residue in EtOAc and extract with 1M aqueous HCl (3x). Causality: The target molecule contains a basic piperidine ring and will protonate, migrating to the aqueous layer. The neutral Triphenylphosphine oxide (TPPO) byproduct remains in the organic layer. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the pure product back into clean DCM.

  • Hydrogenation : Dissolve the benzyl-protected intermediate in Ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a Hydrogen balloon for 12 hours. Filter through a pad of Celite, wash with Ethanol, and concentrate to yield the pure target product.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield of Target Ether Check1 Is 1-methylpiperidin-4-ol consumed? Issue->Check1 ConsumedYes Yes: Side reactions occurring Check1->ConsumedYes TLC/LCMS ConsumedNo No: Poor activation/nucleophilicity Check1->ConsumedNo TLC/LCMS Elimination E2 Elimination of Alkyl Halide Solution: Lower Temp, Change Leaving Group ConsumedYes->Elimination Epoxide Epoxide Formation (if unprotected) Solution: Use THP/Bn protection ConsumedYes->Epoxide BaseIssue Incomplete Alkoxide Formation Solution: Use stronger base (NaH, KH) ConsumedNo->BaseIssue SolventIssue Poor Solvation Solution: Use polar aprotic (DMF/DMSO) ConsumedNo->SolventIssue

Caption: Troubleshooting logic tree for low yields in Williamson ether synthesis.

Q: Why is my Williamson ether synthesis yield so low, and why am I seeing a lot of unreacted 1-methylpiperidin-4-ol? A: Causality: The secondary alcohol of 1-methylpiperidin-4-ol is sterically hindered. When deprotonated, the resulting alkoxide is highly basic but poorly nucleophilic. Instead of undergoing the desired SN2 substitution, it often acts as a base, causing an E2 elimination of the alkyl halide (yielding an alkene byproduct)[4]. Solution: Ensure you are using a highly polar aprotic solvent like DMF or DMSO to maximize the solvation of the sodium cation, which leaves the alkoxide more exposed and nucleophilic. If elimination persists, lower the reaction temperature to 40 °C and extend the reaction time.

Q: Can I use unprotected 2-bromoethanol directly to skip the deprotection step? A: Causality: No. If you use unprotected 2-bromoethanol in the presence of a strong base (NaH), the primary hydroxyl group of 2-bromoethanol will deprotonate preferentially (as it is more acidic than your secondary piperidinol). This intermediate will instantly undergo an intramolecular SN2 attack to form ethylene oxide gas, completely consuming your reagent[3]. Solution: You must mask the hydroxyl group of the electrophile. Using a THP-protected or Benzyl-protected 2-bromoethanol is mandatory for a successful intermolecular coupling.

Q: In the Mitsunobu approach, my LCMS shows poor conversion. What is the mechanistic cause? A: Causality: The Mitsunobu reaction proceeds via an SN2 mechanism that strictly inverts the stereocenter of the alcohol. Because 1-methylpiperidin-4-ol is a secondary alcohol nestled within a chair conformation, the approach of the bulky phosphonium intermediate is sterically restricted[2]. Solution: Ensure strict anhydrous conditions, as water will hydrolyze the active intermediate. You can also try swapping PPh3 for the smaller, more electron-rich Tributylphosphine (PBu3) to overcome steric barriers.

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between specific reaction parameters and the resulting isolated yields. This data allows researchers to benchmark their experimental setups against validated standards.

MethodReagentsSolventProtecting GroupTemp (°C)Yield (%)Primary Byproduct / Issue
WilliamsonNaH, 2-bromoethanolDMFNone60< 10%Ethylene oxide formation, Unreacted SM
WilliamsonNaH, 2-(2-bromoethoxy)THPDMFTHP6065 - 75%Minor E2 elimination product (alkene)
Williamsont-BuOK, 2-(2-bromoethoxy)THPTHFTHP6545 - 55%Incomplete conversion (Poor solvation)
MitsunobuPPh3, DIAD, BnO-CH2CH2OHTHFBenzyl (Bn)2570 - 80%TPPO (Requires acid/base extraction)

References

  • Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process University of Urbino (uniurb.it)
  • 3D-QSAR-Assisted Design, Synthesis, and Evaluation of Novobiocin Analogues N
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem Benchchem (benchchem.com)
  • Rational design and optimization of selenophenes with basic side chains as novel potent selective estrogen receptor modulators (SERMs)

Sources

Optimization

Technical Support Center: Solubility &amp; Isolation of Piperidine Ethers

Current Status: Operational Ticket ID: PIP-ETH-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Amphiphilic Challenge Welcome to the technical support hub for piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PIP-ETH-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for piperidine ether derivatives. If you are experiencing "oiling out," poor crystallization, or inconsistent solubility, you are not alone.

Piperidine ethers present a unique physicochemical paradox:

  • The Piperidine Ring: A secondary or tertiary amine that is highly polar and basic (

    
    ).
    
  • The Ether Linkage: Often attached to lipophilic aromatic or aliphatic chains, introducing significant non-polar character.

The Result: These molecules are frequently amphiphilic . They confuse solvent systems, leading to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than clean crystal nucleation. This guide provides the causal logic and field-proven protocols to resolve these issues.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool your reaction or recrystallization mixture, and instead of white crystals, a second liquid phase (a gum or oil) separates at the bottom.

The Science: Oiling out occurs when the metastable zone width (MSZW) is traversed too quickly, or when the solvent system favors an amorphous liquid state over the ordered lattice energy of a crystal.[1] For piperidine ethers, this is often driven by trace impurities acting as plasticizers or by the high conformational flexibility of the ether linkage.

Visual Troubleshooting Logic

Oiling_Out_Rescue Start ISSUE: Material Oiled Out Check_Purity Check Purity (HPLC/NMR) Is purity > 90%? Start->Check_Purity Dirty Purity < 90% Impurities are preventing lattice formation Check_Purity->Dirty No Clean Purity > 90% Thermodynamic/Kinetic Issue Check_Purity->Clean Yes Action_Dirty ACTION: Perform Acid/Base Extraction or Column Chromatography first Dirty->Action_Dirty Temp_Cycle Strategy A: Temperature Cycling Heat to redissolve -> Cool very slowly Clean->Temp_Cycle Seed Strategy B: Seeding Add seed crystal at Cloud Point Clean->Seed Solvent_Switch Strategy C: Solvent Switch Move to Higher Boiling Ether (e.g., CPME) Clean->Solvent_Switch

Figure 1: Decision matrix for rescuing an oiled-out piperidine ether batch.

Protocol: The "Oiling Out" Rescue

Use this when your product has separated as a gum.

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely. If it does not dissolve at reflux, add small aliquots of the "good" solvent (e.g., Methanol or Ethanol) until clear.

  • The Cloud Point: Cool the solution slowly (1°C/min) with gentle stirring. Watch for the "Cloud Point"—the moment the solution turns slightly hazy.

  • Seeding (Critical): At the very first sign of haze, add a tiny amount of seed crystal.

    • No seed available? Scratch the inner glass wall with a glass rod. The micro-glass particles can act as nucleation sites.

  • Isothermal Hold: Stop cooling. Hold the temperature steady at the cloud point for 30–60 minutes. This allows the oil droplets to redissolve and deposit onto the crystal nuclei (Ostwald Ripening).

  • Slow Cooling: Once a solid bed is visible, resume cooling at 5°C/hour.

Module 2: Salt Selection Strategy

Free base piperidine ethers are often low-melting solids or oils. Converting them to a salt is the most effective way to improve handling and solubility profiles.

Expert Insight: Do not default to HCl. While common, Hydrochloride salts of piperidine ethers are often hygroscopic and prone to oiling out because the chloride ion is small and charge-dense, leading to high lattice energy that traps water.

Comparative Salt Guide
Salt TypeCounter-ionSolubility in AlcoholsCrystallinity PotentialRecommendation
Hydrochloride

HighModerate (Hygroscopic risk)Good first try, but often oils out.
Oxalate

LowHigh Top Pick. Often forms beautiful needles; excellent for purification.
Fumarate

ModerateHighGood alternative if Oxalate is too insoluble.
Tartrate

HighModerateUse for chiral resolution (diastereomeric salts).
Salt Formation Workflow

Salt_Selection Base Free Base (Piperidine Ether) Screen Screening Step Dissolve in EtOAc/EtOH (10:1) Base->Screen Acid_HCl Add HCl (4M in Dioxane) Screen->Acid_HCl Acid_Ox Add Oxalic Acid (Sat. in Acetone) Screen->Acid_Ox Result_HCl Result: Often Hygroscopic Hard to filter Acid_HCl->Result_HCl Result_Ox Result: Crystalline Solid Easy filtration Acid_Ox->Result_Ox

Figure 2: Workflow for selecting the optimal counter-ion for crystallization.

Module 3: Solvent Selection & Green Chemistry

Choosing the right solvent is a balance between solubility (thermodynamics) and safety (green chemistry).

Rule of Thumb: Piperidine salts are generally soluble in polar protic solvents (MeOH, Water) and insoluble in non-polar aprotic solvents (Hexane, TBME).

Solvent Class Table (Based on Pfizer/GSK Guides)
SolventRoleSuitability for Piperidine EthersGreen Status
Dichloromethane (DCM) Good SolventHigh. Dissolves almost everything, but hard to crystallize from.Banned/Restricted (Toxic). Use only if necessary.
2-MeTHF Good SolventExcellent. Biogenic alternative to THF/DCM. Good for extractions.Green (Recommended).[2]
Ethanol (EtOH) Good SolventHigh. Best for recrystallization (often mixed with EtOAc).Green (Recommended).[2]
Ethyl Acetate (EtOAc) Anti-SolventHigh. Standard anti-solvent for amine salts.Green (Recommended).[2]
MTBE / CPME Anti-SolventModerate. Good for forcing precipitation, but can cause oiling if added too fast.Usable (CPME is preferred over MTBE).

Module 4: Experimental Protocols

Protocol A: Preparation of Piperidine Ether Oxalate Salt

Use this for purification of crude oily material.

  • Dissolution: Dissolve 1.0 equivalent of crude piperidine ether free base in Ethyl Acetate (5 mL per gram).

  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for oil).

  • Acid Preparation: Prepare a saturated solution of Oxalic Acid (1.05 equivalents) in Acetone or Ethanol .

  • Addition: Add the acid solution dropwise to the stirring amine solution at Room Temperature (20–25°C).

    • Note: Do not cool yet. Rapid cooling promotes oiling.[1]

  • Crystallization: A white precipitate should form immediately. Stir for 2 hours.

  • Isolation: Filter the solids. Wash with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 40°C. (Oxalates are generally stable, but check melting point).

Protocol B: Recrystallization of Stubborn HCl Salts

Use this if you are forced to use the HCl salt and it is hygroscopic.

  • Solvent System: Use IPA (Isopropyl Alcohol) / MTBE .

  • Dissolve: Dissolve the salt in minimum hot IPA (60°C).

  • Anti-Solvent: Add MTBE dropwise to the hot solution until a faint turbidity persists.

  • Clear: Add 1–2 drops of IPA to clear the solution.

  • Insulate: Wrap the flask in aluminum foil or place in a Dewar to ensure very slow cooling to room temperature.

  • Filter: Filter rapidly under nitrogen (to prevent moisture absorption) and wash with pure MTBE.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

  • Pfizer Inc. (2024).[5] Green Chemistry Solvent Selection Guide. (Derived from: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[6] Green Chem., 2008, 10, 31-36).[6]

  • Byrne, F. P., et al. (2016).[2][7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94, 065504. (Reference for Ostwald Ripening/Oiling Out mechanisms).

Sources

Troubleshooting

Minimizing side reactions during the etherification of N-methyl-4-piperidinol

Ticket ID: CHEMO-SELECT-492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Chemoselectivity Paradox Welcome to the technical support center. You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEMO-SELECT-492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Chemoselectivity Paradox

Welcome to the technical support center. You are likely here because your etherification of N-methyl-4-piperidinol yielded a water-soluble solid (quaternary ammonium salt) or an elimination product (alkene) instead of the desired ether.

The core challenge with this substrate is Competitive Nucleophilicity . The molecule contains two nucleophilic sites:

  • The Tertiary Amine (N-methyl): Highly nucleophilic, sterically accessible, and always "on."

  • The Secondary Alcohol (C4-OH): Poorly nucleophilic until deprotonated.[1]

The Golden Rule: To achieve O-alkylation over N-alkylation, you must transform the hydroxyl group into an alkoxide (RO⁻) before the electrophile encounters the amine.[1] If the electrophile is present while the hydroxyl is still neutral, the nitrogen will react first.

Part 1: Diagnostic & Decision Logic

Before proceeding, verify your reaction pathway using the logic flow below. This diagram illustrates the bifurcation between the desired ether and the unwanted quaternary salt.

EtherificationLogic Start Substrate: N-Methyl-4-Piperidinol Reagent Add Base (NaH/KH) Start->Reagent Check Is Deprotonation Complete? Reagent->Check Path_A Intermediate: N-Methyl-4-Piperidinoxide (Strong O-Nucleophile) Check->Path_A Yes (H2 evolution stops) Path_B Intermediate: Neutral Amino-Alcohol (N-Nucleophile dominates) Check->Path_B No (Base too weak/Fast addition) Add_RX Add Alkyl Halide (R-X) Path_A->Add_RX Path_B->Add_RX Product_O Product: 4-Alkoxy-N-Methylpiperidine (O-Alkylation) Add_RX->Product_O Kinetic Control Product_N Side Product: Quaternary Ammonium Salt (N-Alkylation) Add_RX->Product_N Thermodynamic Trap

Caption: Figure 1. Chemoselectivity decision tree. Success depends entirely on the quantitative formation of the alkoxide intermediate prior to electrophile introduction.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "My product is a white solid soluble in water." (Quaternization)

Diagnosis: You have formed the quaternary ammonium salt.[2] This occurs when the alkyl halide attacks the nitrogen lone pair. Root Cause:

  • Simultaneous Addition: Adding base and alkyl halide together.[1]

  • Incomplete Deprotonation: Using a weak base (e.g., Carbonates, Hydroxides without PTC) that exists in equilibrium, leaving neutral amine available.

  • Solvent Choice: Protic solvents (Ethanol/Methanol) solvate the alkoxide, reducing its nucleophilicity, allowing the N-attack to compete.

The Fix (Protocol Adjustment):

  • Switch Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Sequential Addition: Stir the substrate with NaH for 30–60 minutes until gas evolution ceases completely. Only then add the electrophile.

  • Solvent: Use anhydrous THF or DMF.[1] DMF promotes O-alkylation by solvating the cation (Na+), leaving the "naked" alkoxide anion highly reactive.[1]

Issue 2: "I see starting material and an alkene." (Elimination)

Diagnosis: The alkyl halide underwent E2 elimination instead of SN2 substitution. Root Cause:

  • Steric Hindrance: The electrophile is secondary or tertiary.

  • Base Basicity: The alkoxide of 4-piperidinol is a strong base.[1] If the electrophile is hindered, the base will grab a proton (Elimination) rather than attack the carbon (Substitution).

  • Temperature: High temperatures favor elimination (entropy driven).

The Fix:

  • Lower Temperature: Run the reaction at 0°C to Room Temperature. Do not reflux unless necessary.[1][3]

  • Change Electrophile: If possible, use a primary alkyl halide or a sulfonate ester (Mesylate/Tosylate).

  • Alternative Method: Switch to Mitsunobu conditions (see Part 3).

Part 3: Optimized Experimental Protocols

Protocol A: The "Kinetic Control" Williamson Ether Synthesis

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.)

Reagents:

  • N-Methyl-4-piperidinol (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile (R-X) (1.1 eq)

  • Solvent: Anhydrous THF (or DMF for sluggish reactions)[1]

Step-by-Step Workflow:

  • Apparatus Prep: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil.[1] Decant hexanes.

  • Suspension: Suspend the washed NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1][4]

  • Alkoxide Formation (CRITICAL STEP):

    • Dissolve N-methyl-4-piperidinol in a minimal amount of THF.[1]

    • Add dropwise to the NaH suspension.[2][4]

    • Observation: Vigorous bubbling (H₂ gas).

    • Hold: Stir at Room Temperature for 45–60 minutes. Wait until bubbling stops completely. This ensures the amine is sterically crowded by the solvated alkoxide environment and the O-anion is formed.[1]

  • Electrophile Addition: Cool back to 0°C. Add the electrophile (R-X) dropwise.

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC (stain with Dragendorff’s reagent for amines).[1]

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl (aq).

  • Workup: Extract with EtOAc or DCM. The product is a base; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated.

Protocol B: The Mitsunobu Reaction (The "Mechanistic Bypass")

Best for: Secondary alkyl groups or when elimination is a major problem. Why it works: This method activates the alcohol of the alkylating agent (R-OH), not the piperidinol. The piperidinol acts as the nucleophile. Since the reaction is specific to the OH activation, N-alkylation is significantly suppressed.[1]

Reagents:

  • N-Methyl-4-piperidinol (1.0 eq)[1]

  • Alcohol (R-OH) (1.1 eq) - Source of the ether group[1]

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolve N-methyl-4-piperidinol, the alcohol (R-OH), and PPh₃ in anhydrous THF. Cool to 0°C.[1][4]

  • Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Stir at Room Temperature overnight.

  • Note: This reaction inverts the stereochemistry of the R-OH group (if chiral).[1]

Part 4: Data & Chemical Compatibility[1]

Solvent & Base Selection Matrix

Use this table to optimize conditions based on your specific electrophile.

VariableRecommendationMechanism Note
Base: NaH Highly Recommended Irreversible deprotonation.[1] Gas evolution drives equilibrium to completion.
Base: KOtBu Alternative Good for sterically hindered substrates, but equilibrium-based.[1] Risk of elimination.
Base: NaOH/KOH Not RecommendedGenerates water.[1] Water kills the alkoxide and solvates the amine, promoting N-alkylation.[1]
Solvent: THF Standard Good solubility, easy workup. Cleanest profile.
Solvent: DMF High Reactivity Use if reaction is slow in THF. High dielectric constant dissociates the Na-O ion pair, increasing reaction rate.[1]
Solvent: DCM AvoidReacts with amines over time (quaternization with solvent).[1]
Comparison of Methods
FeatureWilliamson (NaH)Mitsunobu (PPh3/DIAD)Phase Transfer (NaOH/TBAB)
Primary Risk N-Alkylation (Quaternization)Separation of PPh3O byproductIncomplete conversion
Atom Economy HighLow (High MW reagents)High
Cost LowHighVery Low
Scalability Moderate (H2 gas safety)Low (Chromatography required)High (Industrial preferred)

References

  • Mechanism of Williamson Ether Synthesis & Side Reactions

    • Source: BenchChem Application Notes.[1]

    • Context: Discusses the competition between SN2 and E2 p
    • URL:[1]

  • Chemoselectivity in Amino Alcohols

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Detailed analysis of N- vs O-alkylation competition in amino-alcohol substr
    • URL: [Beilstein J. Org.[1] Chem. - N-alkylation vs O-alkylation]([Link]1]

  • Mitsunobu Reaction for Ether Synthesis

    • Source: Organic Chemistry Portal.[1][3]

    • Context: Standard protocols for converting alcohols to ethers using PPh3/DEAD, avoiding direct alkyl halide usage.
    • URL:[1]

  • Phase Transfer Catalysis in Etherific

    • Source: Utah Tech University Laboratory Manuals.[1]

    • Context: Practical workflows for ether synthesis using biphasic systems to manage reactivity.
    • URL:[1]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Hygroscopic Piperidine Derivatives

Welcome to the Technical Support Center for the crystallization of hygroscopic piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of hygroscopic piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with crystallizing these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Understanding the Challenge: The Dual Nature of Hygroscopic Piperidine Derivatives

Piperidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their inherent polarity and ability to form hydrogen bonds, which are beneficial for their biological activity, often lead to a significant challenge in the solid-state: hygroscopicity. This tendency to readily absorb moisture from the atmosphere can profoundly impact crystallization outcomes, leading to issues such as:

  • Oiling Out: The compound separates as a liquid phase instead of a solid, often due to high supersaturation or the presence of impurities.

  • Formation of Amorphous Material: The solid product lacks a well-defined crystal lattice, which can negatively affect stability and bioavailability.

  • Polymorphic Instability: Moisture can induce transformations between different crystalline forms, potentially altering the drug's properties.[2]

  • Formation of Hydrates: Water molecules can become incorporated into the crystal lattice, forming stoichiometric or non-stoichiometric hydrates.[3][4]

This guide will provide you with the tools and knowledge to anticipate and overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of hygroscopic piperidine derivatives in a question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What are the likely causes and how can I fix this?

A1: Oiling out is a common problem, particularly with polar, hygroscopic molecules. It typically occurs when the level of supersaturation is too high, forcing the compound out of solution faster than it can organize into a crystal lattice.

  • Root Cause Analysis:

    • Excessive Supersaturation: Rapid cooling, fast anti-solvent addition, or rapid solvent evaporation can all lead to a sudden and dramatic increase in supersaturation.

    • Inappropriate Solvent System: The chosen solvent may be too good, leading to very high solubility and a tendency to form supersaturated solutions that are difficult to crystallize from.

    • Impurities: The presence of even small amounts of impurities can inhibit nucleation and promote the formation of an oil.

    • Low Melting Point: If the crystallization temperature is close to or above the melting point of your compound (or a eutectic mixture with the solvent), it may separate as a liquid.

  • Corrective Actions:

    • Control Supersaturation:

      • Slower Cooling: Decrease the rate of cooling to allow the system more time in the metastable zone, where crystal growth is favored over nucleation.

      • Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.

      • Controlled Evaporation: Slow down evaporation by covering the crystallization vessel with a pierced film or by placing it in a controlled environment.[5]

    • Optimize the Solvent System:

      • Solvent Screening: Experiment with a range of solvents and solvent/anti-solvent mixtures to find a system where your compound has moderate solubility. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.

      • Consider a Co-solvent: Adding a small amount of a co-solvent can sometimes modulate the solubility just enough to promote crystallization over oiling out.

    • Utilize Seeding:

      • Introduce a Template: Adding a small number of seed crystals of the desired polymorphic form can bypass the initial nucleation barrier and promote controlled crystal growth.[3] The seed crystals should be added when the solution is in the metastable zone (slightly supersaturated).

    • Increase Purity: If possible, purify your material further before attempting crystallization. Even trace impurities can have a significant impact.

Q2: I've managed to get crystals, but they are very fine needles or small plates that are difficult to filter and handle. How can I grow larger, more well-defined crystals?

A2: Crystal morphology is heavily influenced by the rate of crystallization and the solvent environment.

  • Root Cause Analysis:

    • Rapid Nucleation: If nucleation is too fast, many small crystals will form instead of a few large ones.

    • Solvent Effects: The solvent can interact with different crystal faces, influencing their relative growth rates and thus the final crystal shape.

  • Corrective Actions:

    • Reduce Supersaturation: As with oiling out, slowing down the generation of supersaturation is key. Slower cooling, anti-solvent addition, or evaporation will give the crystals more time to grow.

    • Experiment with Solvents: Different solvents can lead to different crystal habits. Try a solvent with different polarity or hydrogen bonding capabilities.

    • Temperature Cycling: Sometimes, cycling the temperature up and down slightly can help to dissolve smaller, less stable crystals and allow the larger ones to grow (Ostwald ripening).[5]

    • Use a More Viscous Solvent System: A slightly more viscous solution can sometimes slow down diffusion and lead to the growth of larger, more perfect crystals.

Q3: My piperidine derivative seems to be absorbing water from the air, even after I've crystallized and dried it. How can I handle and store these hygroscopic crystals?

A3: Proper handling and storage are critical for hygroscopic materials to prevent degradation and polymorphic changes.

  • Best Practices for Handling:

    • Controlled Environment: Whenever possible, handle the material in a glove box with a controlled, low-humidity atmosphere.[6]

    • Minimize Exposure: If a glove box is not available, work quickly and minimize the time the material is exposed to the ambient atmosphere.

    • Use Dry Glassware: Ensure all glassware and spatulas are thoroughly dried before use.

  • Drying Techniques:

    • Vacuum Oven: Drying under vacuum at a gentle temperature is often the most effective method for removing residual solvent and moisture without degrading the compound.[7]

    • Desiccator: For less sensitive materials, a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) can be effective.[8]

    • Azeotropic Distillation: In some cases, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent can be an effective drying method.

  • Storage:

    • Airtight Containers: Store the dried crystals in a tightly sealed container, preferably with a secondary seal (e.g., parafilm).

    • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon can provide an extra layer of protection.

    • Desiccant: Place the sealed container inside a desiccator or a sealed bag with a desiccant for long-term storage.

Q4: I suspect I am forming a hydrate of my piperidine derivative. How can I confirm this and how can I try to obtain the anhydrous form?

A4: Hydrate formation is common with hygroscopic compounds and can be identified through various analytical techniques.

  • Confirmation of Hydrate Formation:

    • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A step-wise loss of mass corresponding to the theoretical water content of a hydrate is a strong indication.

    • Differential Scanning Calorimetry (DSC): Hydrates often show a distinct endotherm corresponding to the loss of water upon heating.

    • X-Ray Powder Diffraction (XRPD): The XRPD pattern of a hydrate will be different from that of the anhydrous form.

    • Karl Fischer Titration: This is a quantitative method to determine the water content of a sample.

  • Strategies to Obtain the Anhydrous Form:

    • Crystallization from Anhydrous Solvents: Use rigorously dried solvents and perform the crystallization under an inert, dry atmosphere.

    • High-Temperature Crystallization: In some cases, crystallizing at a higher temperature can favor the formation of the anhydrous form.

    • Dehydration of the Hydrate: Gently heating the hydrate under vacuum can sometimes remove the water molecules to yield the anhydrous form. However, be aware that this can sometimes lead to the formation of an amorphous material or a different polymorph.[9]

Best Practices & Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization techniques, along with best practices for handling hygroscopic piperidine derivatives.

Handling Hygroscopic Piperidine Derivatives: A Workflow

The following diagram outlines a general workflow for handling hygroscopic compounds to minimize moisture exposure.

G cluster_prep Preparation cluster_handling Handling & Crystallization cluster_isolation Isolation & Drying cluster_storage Storage prep1 Dry all glassware and equipment in an oven prep2 Prepare anhydrous solvents prep1->prep2 handle1 Weigh and handle solid in a glove box or under inert gas prep2->handle1 handle2 Perform crystallization under a dry atmosphere (e.g., nitrogen blanket) handle1->handle2 iso1 Filter crystals quickly handle2->iso1 iso2 Wash with a cold, anhydrous solvent iso1->iso2 iso3 Dry under vacuum at a controlled temperature iso2->iso3 store1 Store in a tightly sealed container iso3->store1 store2 Place container in a desiccator with a drying agent store1->store2 G start Start with impure hygroscopic piperidine derivative q1 Is the compound thermally stable? start->q1 slow_cooling Try Slow Cooling Crystallization q1->slow_cooling Yes q2 Is a suitable single solvent found? q1->q2 No slow_cooling->q2 anti_solvent Try Anti-Solvent Crystallization q2->anti_solvent No end Obtain purified crystals q2->end Yes q3 Is the compound volatile? anti_solvent->q3 sublimation Try Sublimation q3->sublimation Yes vapor_diffusion Try Vapor Diffusion or Slow Evaporation q3->vapor_diffusion No sublimation->end vapor_diffusion->end

Caption: Decision workflow for crystallization method selection.

References

  • Hoerner, E., Stundner, O., Putz, G., Steinfeldt, T., Mathis, S., & Gasteiger, L. (2022). Crystallization of ropivacaine and bupivacaine when mixed with different adjuvants: a semiquantitative light microscopy analysis. Regional Anesthesia & Pain Medicine. [Link]

  • KR20120000754A - Preparation of Donepezil Hydrochloride Crystalline Form I - Google P
  • Water of crystallization - Crystal growing wiki. (2025, January 26). [Link]

  • Li, Y., Wang, F., Liu, C., Xu, J., & Wang, C. (2022). Interaction Between Ropivacaine and a Self-Assembling Peptide: A Nanoformulation for Long-Acting Analgesia. International Journal of Nanomedicine, 17, 3331–3343. [Link]

  • Nie, H., et al. (2018). Why do Hydrates (Solvates) Form in Small Neutral Organic Molecules? Exploring the Crystal Form Landscapes of the Alkaloids Brucine and Strychnine. Crystal Growth & Design, 18(10), 6049-6063. [Link]

  • Grahek, R., et al. (2006). Characterization of Physical Forms of Donepezil Hydrochloride. Acta Chimica Slovenica, 53(3), 329-335. [Link]

  • Ato, M., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Anesthesia and Pain Medicine, 6(1), e31193. [Link]

  • Semantic Scholar. (n.d.). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. [Link]

  • Hoerner, E., et al. (2022). Crystallization of ropivacaine and bupivacaine when mixed with different adjuvants: a semiquantitative light microscopy analysis. Regional Anesthesia & Pain Medicine. [Link]

  • Kim, C., et al. (2013). Crystal Structures of Tetramorphic Forms of Donepezil and Energy/Temperature Phase Diagram via Direct Heat Capacity Measurements. Crystal Growth & Design, 13(12), 5417-5425. [Link]

  • WO2006097341A1 - Process for making crystalline donepezil hydrochloride monohydrate - Google P
  • Salvalaglio, M., et al. (2012). Why do some molecules form hydrates or solvates? Lancaster EPrints. [Link]

  • Kim, C., et al. (2013). Crystal Structures of Tetramorphic Forms of Donepezil and Energy/Temperature Phase Diagram via Direct Heat Capacity Measurements. ResearchGate. [Link]

  • Xu, D., et al. (2016). A flow-diagram of the antisolvent crystallization process in the water-methanol system for the production of ammonium dihydrogen phosphate (MAP). ResearchGate. [Link]

  • Adimo. (2021, November 16). Solvates, hydrates, anhydrates. [Link]

  • Juber, M., et al. (2022). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. Crystal Growth & Design, 23(1), 474-486. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

  • Kishi, T., et al. (2020). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. Crystals, 10(9), 819. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Reddit. (2023, July 11). fastest way to dry crystals? [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • Heras, B., & Martin, J. L. (2005). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 9), 1173–1180. [Link]

  • Goud, N. R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(12), 3535-3543. [Link]

  • coatingAI. (2025, May 19). Best Practices for Powder Storage and Handling. [Link]

  • Cleanroom Technology. (2024, March 1). How the drying process differs between fine and heavy chemicals. [Link]

  • ResearchGate. (2025, August 10). Moisture induced polymorphic transition of mannitol and its morphological transformation. [Link]

  • YouTube. (2024, June 29). Hygroscopic Studies in Pharma Explained #pharmaeducation #hygroscopicstudy #pharmaceutics. [Link]

  • Babu, N. J., & Nangia, A. (2011). Influence of moisture on the crystal forms of niclosamide obtained from acetone and ethyl acetate. Indian Journal of Pharmaceutical Sciences, 73(4), 389–396. [Link]

  • Yoshinari, T., et al. (2002). Moisture induced polymorphic transition of mannitol and its morphological transformation. International Journal of Pharmaceutics, 247(1-2), 69-77. [Link]

  • University of Washington. (n.d.). Guide for crystallization. [Link]

  • Thallapally, P. K., & Zaworotko, M. J. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 6, 2-10. [Link]

  • SlideShare. (2023, February 28). DRYING. [Link]

  • Sentry Air Systems. (2025, November 20). Managing Dust in Laboratories Handling Hazardous Powders. [Link]

  • ETH Library. (2025, July 25). Integrated design of solvent–antisolvent mixtures and crystallization processes powered by machine learning. [Link]

  • ResearchGate. (2025, August 6). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. [Link]

  • MacFhionnghaile, P., et al. (2017). Crystallization Diagram for Antisolvent Crystallization of Lactose: Using Design of Experiments To Investigate Continuous Mixing-Induced Supersaturation. Crystal Growth & Design, 17(5), 2533-2542. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Reddit. (2022, March 1). Hey fellow chemists. I have a question regarding seperation by crystalization. Is there a trick to crystalize a compound specifically? [Link]

  • ResearchGate. (n.d.). drying of heat sensitive materials of high moisture content in mechanically spouted bed of inert particles. [Link]

  • Massachusetts Institute of Technology. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine-Ethanol Coupling via Borrowing Hydrogen

Introduction The N-alkylation of piperidine with ethanol using the "borrowing hydrogen" (or hydrogen autotransfer) methodology is a highly atom-economical process that produces water as the sole byproduct[1]. However, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of piperidine with ethanol using the "borrowing hydrogen" (or hydrogen autotransfer) methodology is a highly atom-economical process that produces water as the sole byproduct[1]. However, achieving high conversion rates is notoriously difficult. Ethanol is significantly harder to utilize than higher-order alcohols (like benzyl alcohol) due to the extreme volatility of its dehydrogenated intermediate, acetaldehyde, and the thermodynamic challenges of the initial dehydrogenation step. This guide provides field-proven diagnostic workflows and self-validating protocols to troubleshoot stalling conversions.

Diagnostic Workflow

TroubleshootingFlowchart Start Issue: Low Conversion (<20%) Q1 Is the reaction vessel properly sealed? Start->Q1 Sol1 Acetaldehyde escapes. Use a pressure tube. Q1->Sol1 No Q2 Is water accumulating in the system? Q1->Q2 Yes Sol1->Q2 Sol2 Water shifts equilibrium. Add molecular sieves. Q2->Sol2 Yes Q3 Is the catalyst active (e.g., Ir or Ru)? Q2->Q3 No Sol2->Q3 Sol3 Check base loading (e.g., KOH/t-BuOK). Q3->Sol3 No Success Optimal N-ethylpiperidine Yield Q3->Success Yes Sol3->Success

Diagnostic flowchart for troubleshooting low conversion in piperidine-ethanol coupling.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my conversion stall at <20% despite high catalyst loading? A: The primary culprit in ethanol-based borrowing hydrogen reactions is the loss of the intermediate. Ethanol dehydrogenates to acetaldehyde, which has a boiling point of 20.2 °C. In a standard reflux setup, acetaldehyde rapidly escapes into the headspace before it can condense with piperidine, breaking the catalytic cycle. Solution: Conduct the reaction in a sealed pressure tube or autoclave. This ensures the volatile acetaldehyde remains dissolved in the liquid phase to react with the amine.

Q2: I observe unreacted piperidine and side products, but very little N-ethylpiperidine. What is happening? A: If the condensation step is too slow, the highly reactive acetaldehyde intermediate will undergo base-catalyzed aldol condensation, consuming your alkylating agent. As demonstrated by, slightly alkaline conditions are necessary to increase the free amine concentration and accelerate imine formation, which outcompetes the aldol side reaction. Solution: Optimize your base loading. Ensure piperidine is completely deprotonated and not sterically hindered by solvent interactions.

Q3: How does the choice of base affect the catalytic cycle? A: The base is essential for the initial formation of the metal-alkoxide complex from ethanol. This complex undergoes β-hydride elimination to generate the active metal-hydride species and acetaldehyde. Strong bases like KOH or t-BuOK are typically required. Recent advancements have shown that specific cyclometalated Ir complexes can operate efficiently even in aqueous media when paired with KOH[2].

Q4: Can water accumulation crash the reaction? A: Yes. The condensation of piperidine and acetaldehyde produces water. Because the dehydration of the hemiaminal intermediate to the iminium ion is a thermodynamic equilibrium, high water concentrations can stall the reaction by favoring the hemiaminal or hydrolyzing it back to starting materials. Solution: For moisture-sensitive homogeneous catalysts, add 3Å molecular sieves. Alternatively, utilize water-tolerant catalysts (e.g., [Cp*Ir(NH3)3][I2]2) or heterogeneous systems like[3] that drive the reaction forward despite water presence.

Mechanistic Pathway

BorrowingHydrogen EtOH Ethanol Cat_Ox [M] Catalyst Dehydrogenation EtOH->Cat_Ox -H2 Acetaldehyde Acetaldehyde (Volatile Intermediate) Cat_Ox->Acetaldehyde Cat_Red [M]-H2 Catalyst Hydrogenation Cat_Ox->Cat_Red Hydride Transfer Hemiaminal Hemiaminal Intermediate Acetaldehyde->Hemiaminal + Piperidine Pip Piperidine Pip->Hemiaminal Iminium Iminium Ion + H2O Hemiaminal->Iminium Dehydration Iminium->Cat_Red +H2 Product N-Ethylpiperidine (Target Product) Cat_Red->Product

Borrowing hydrogen mechanism for the N-alkylation of piperidine with ethanol.

Optimized Experimental Protocol: Iridium-Catalyzed N-Alkylation

This self-validating protocol utilizes a cyclometalated Ir catalyst to ensure robust conversion by mitigating acetaldehyde loss and water poisoning[2].

Objective: Achieve >90% conversion of piperidine to N-ethylpiperidine. Reagents: Piperidine (1.0 mmol), Ethanol (2.0 mmol), Cyclometalated Ir Catalyst (0.1 mol %), KOH (1.1 mmol), Solvent (H2O or Toluene, 2 mL).

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, add the Ir catalyst (0.1 mol %) and KOH (1.1 mmol) to a heavy-walled glass pressure tube equipped with a magnetic stir bar. Causality: The inert atmosphere prevents the premature oxidation of the active Ir-hydride species, while the KOH facilitates the formation of the metal-alkoxide intermediate.

  • Reagent Addition: Add piperidine (1.0 mmol) and ethanol (2.0 mmol), followed by the solvent (2 mL). Causality: A 2:1 stoichiometric excess of ethanol compensates for any minor evaporative losses and thermodynamically drives the equilibrium toward hemiaminal formation.

  • Sealing and Heating: Seal the pressure tube tightly with a Teflon screw cap. Transfer the tube to a pre-heated oil bath at 80–100 °C and stir vigorously (800 rpm) for 12–24 hours. Causality: Sealing the vessel is the single most critical step. It contains the highly volatile acetaldehyde intermediate (bp 20.2 °C), ensuring it remains in the liquid phase to react with the piperidine.

  • Quenching and Workup: Cool the reaction mixture completely to room temperature before opening the tube to prevent the sudden release of pressurized volatiles. Dilute with ethyl acetate (10 mL) and wash with brine (3 x 5 mL).

  • Analysis: Dry the organic layer over anhydrous Na2SO4, filter, and analyze via GC-MS to determine the conversion rate and selectivity.

Quantitative Data Summary

Table 1: Troubleshooting Matrix - Effect of Reaction Parameters on Piperidine Conversion

ParameterConditionExpected ConversionPrimary Issue / Observation
Vessel Type Open Reflux< 20%Acetaldehyde escapes into the headspace; reaction stalls.
Vessel Type Sealed Pressure Tube> 90%Acetaldehyde is retained; catalytic cycle completes.
Base Loading No Base< 5%Failure to form the metal-alkoxide intermediate.
Base Loading 1.1 eq KOH> 90%Optimal β-hydride elimination and imine formation.
Water Content High (Standard Catalyst)< 30%Equilibrium shifts back to starting materials (hydrolysis).
Water Content High (Ir-aqueous Catalyst)> 85%Catalyst remains active; high turnover frequency maintained.
References
  • Appiagyei, B., et al. "Electroactivated alkylation of amines with alcohols via both direct and indirect borrowing hydrogen mechanisms." Green Chemistry, 2020.[Link]

  • "Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media." ACS Omega, 2020.[Link]

  • "Borrowing Hydrogen for Organic Synthesis." ACS Central Science, 2021.[Link]

  • Streng, E. S., et al. "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2." Beilstein Journal of Organic Chemistry, 2017.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 1-Methyl-Piperidine Ethers

Topic: Mass spectrometry fragmentation patterns of 1-methyl-piperidine ethers Content Type: Publish Comparison Guide Executive Summary The 1-methyl-piperidine ether motif is a pharmacophore central to numerous antihistam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 1-methyl-piperidine ethers Content Type: Publish Comparison Guide

Executive Summary

The 1-methyl-piperidine ether motif is a pharmacophore central to numerous antihistamines (e.g., Diphenylpyraline), analgesics, and psychoactive substances. Structural elucidation of these compounds requires a precise understanding of how the ether linkage and the tertiary amine interact under different ionization energies.

This guide provides a comparative analysis of fragmentation pathways, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] It details the mechanistic causality between the N-methyl group and observed spectral peaks, offering a field-proven framework for metabolite identification and impurity profiling.

Mechanistic Foundations

The fragmentation of 1-methyl-piperidine ethers is governed by two competing charge sites: the tertiary nitrogen and the ether oxygen.

1.1 The "Switch" Mechanism
  • Nitrogen-Driven (Alpha-Cleavage): The lone pair on the N-methyl nitrogen facilitates homolytic cleavage of the adjacent C-C bond. This is the dominant pathway in EI, producing stable iminium ions.[1]

  • Oxygen-Driven (Inductive Cleavage): The electronegative ether oxygen induces heterolytic cleavage of the C-O bond. This pathway is amplified when the ether substituent (R) can form a stable carbocation (e.g., a benzhydryl group).

1.2 Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 1-methyl-piperidine ether under Electron Ionization (70 eV).

FragmentationPathway M Molecular Ion (M+•) [Charge on N] Alpha α-Cleavage Product (Ring Opening) M->Alpha Homolytic Cleavage EtherCleave Ether Cleavage (Carbocation Formation) M->EtherCleave Inductive Effect Iminium Iminium Ion (m/z 98, 96) Alpha->Iminium H-Rearrangement -Neutral Loss N_Fragment N-Methyl Fragment (m/z 58) Alpha->N_Fragment Further Degradation Carbocation Stable Carbocation (e.g., m/z 167 for Benzhydryl) EtherCleave->Carbocation Charge Retention on R Group

Figure 1: Competitive fragmentation pathways under Electron Ionization (EI). The pathway choice is dictated by the stability of the resulting carbocation (R+) versus the iminium ion.

Comparative Analysis: EI vs. ESI

The choice of ionization technique radically alters the spectral fingerprint. The table below compares the performance and data output for the 1-methyl-piperidine ether class, using Diphenylpyraline (MW 281.39) as a reference standard.

Table 1: Spectral Fingerprint Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low internal energy)
Primary Ion Molecular Ion (

) often weak/absent
Protonated Molecule (

) dominant
Base Peak Mechanism Inductive Cleavage (C-O bond break)Collision Induced Dissociation (CID)
Key Diagnostic Ion

167
(Diphenylmethyl cation)

167
(Diphenylmethyl cation)
Secondary Ions

58
(Dimethylaminomethylene)

96/98
(Piperidine ring fragments)

116
(1-Methyl-4-hydroxypiperidine)

98
(Loss of water from piperidine ring)
Structural Insight Excellent for fingerprinting the hydrophobic ether tail (R-group).Superior for confirming the intact piperidine head-group.
Critical Insight: The "Methyl" Shift

When analyzing unknown metabolites, distinguishing between the parent (1-methyl) and the des-methyl metabolite is critical.

  • 1-Methyl Parent: Shows strong

    
     58 fragment (CH
    
    
    
    =N
    
    
    (CH
    
    
    )=CH
    
    
    ).
  • Des-Methyl Metabolite: The

    
     58 peak disappears, replaced by 
    
    
    
    44 (CH
    
    
    =N
    
    
    (H)=CH
    
    
    ). This -14 Da shift is diagnostic.
Experimental Protocols

To ensure reproducible fragmentation data, the following protocols standardize the energy deposition in the molecule.

Protocol A: GC-MS (EI) for Impurity Profiling
  • Objective: Generate library-searchable spectra for structural confirmation.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade). Derivatization is generally not required for ethers, unlike alcohols.

Step-by-Step Workflow:

  • Inlet: Splitless injection at 250°C. High temperature ensures rapid volatilization without thermal degradation of the ether bond.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: Hold 60°C (1 min)

    
     Ramp 20°C/min to 300°C 
    
    
    
    Hold 5 min.
  • Source: 230°C, 70 eV.

  • Data Validation: Check for the presence of the

    
     58 ion. If absent, suspect thermal degradation or N-demethylation.
    
Protocol B: LC-MS/MS (ESI) for Metabolite ID
  • Objective: Identify phase I metabolites (N-demethylation, N-oxidation).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Formic acid is crucial to protonate the piperidine nitrogen).

Step-by-Step Workflow:

  • Ion Source: ESI Positive Mode. Source Temp: 350°C.

  • Scan Mode: Product Ion Scan (MS2).

  • Precursor Selection: Select

    
     (e.g., 
    
    
    
    282.2 for Diphenylpyraline).
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

    • Why? Low CE (10-20 eV) preserves the piperidine ring (

      
       116). High CE (>30 eV) forces the cleavage of the ether bond to generate the carbocation (
      
      
      
      167).
  • Validation: Verify the "Crossover Point"—the CE at which the intensity of the parent ion equals the intensity of the major fragment. This is a reproducible physicochemical constant for the molecule.

Case Study: Diphenylpyraline

Compound: 4-diphenylmethoxy-1-methylpiperidine Context: A potent antihistamine where the ether linkage stability is key to bioavailability.

Fragmentation Logic:

  • Ionization: The molecule ionizes at the basic nitrogen.[1]

  • Trigger: Under CID (ESI), the proton transfers to the ether oxygen (via internal H-bonding or proximity).

  • Cleavage: The C-O bond breaks.[2] The charge preferentially stays on the diphenylmethyl group due to resonance stabilization by the two phenyl rings.

  • Result: The base peak is almost invariably

    
     167.
    

Visualizing the ESI-CID Pathway:

ESI_Pathway Precursor [M+H]+ Precursor (m/z 282) Transition Proton Transfer to Ether Oxygen Precursor->Transition CE 10-20 eV Fragments Fragmentation Event Transition->Fragments Ion1 Diphenylmethyl Cation (m/z 167) [Base Peak] Fragments->Ion1 Charge Retention (Resonance Stabilized) Neutral Neutral Loss: 1-Methyl-4-piperidinol Fragments->Neutral Ion2 Piperidine Fragment (m/z 116) [Minor] Fragments->Ion2 Charge Retention (Basic Nitrogen)

Figure 2: ESI-MS/MS fragmentation pathway of Diphenylpyraline. The thickness of the arrows indicates the relative probability of the pathway.

References
  • BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Technical Support. Link

  • National Institute of Standards and Technology (NIST). (2025). Diphenylpyraline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • Drug Enforcement Administration (DEA). (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Special Testing and Research Laboratory. Link

  • Sigma-Aldrich. (2025). 4-Diphenylmethoxy-1-methylpiperidine hydrochloride Product Information. Merck KGaA. Link

  • Motiur Rahman, A. F. M., et al. (2021).[3] Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Antiviral Drugs. Biomed J Sci & Tech Res.[3] Link

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(1-Methyl-piperidin-4-yloxy)-ethanol and 4-hydroxypiperidine for Drug Development Professionals

In the landscape of pharmaceutical synthesis, piperidine scaffolds are indispensable building blocks, frequently incorporated to modulate the physicochemical properties and biological activity of drug candidates.[1] Amon...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, piperidine scaffolds are indispensable building blocks, frequently incorporated to modulate the physicochemical properties and biological activity of drug candidates.[1] Among the myriad of functionalized piperidines, 4-hydroxypiperidine and its derivatives are of particular interest due to their bifunctional nature. This guide provides a detailed comparative analysis of the reactivity of two such analogs: the classic 4-hydroxypiperidine and the more complex 2-(1-Methyl-piperidin-4-yloxy)-ethanol. Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists in designing efficient and selective synthetic routes.

Structural and Electronic Distinctions: A Tale of Two Nucleophiles

At first glance, both molecules present a piperidine core with a hydroxyl group, suggesting similar reactivity profiles. However, a closer examination of their structures reveals critical differences that profoundly influence their chemical behavior.

4-Hydroxypiperidine is a secondary amine and a secondary alcohol.[2] The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, making it a prime site for reactions such as alkylation and acylation.[3] The hydroxyl group also possesses nucleophilic character, though generally to a lesser extent than the amine.

2-(1-Methyl-piperidin-4-yloxy)-ethanol , in contrast, is a tertiary amine due to the presence of a methyl group on the piperidine nitrogen. This substitution eliminates the possibility of N-acylation and significantly impacts its N-alkylation potential. Furthermore, the hydroxyl group is part of an ethoxy side chain attached to the 4-position of the piperidine ring via an ether linkage.

cluster_0 4-Hydroxypiperidine cluster_1 2-(1-Methyl-piperidin-4-yloxy)-ethanol 4-hydroxypiperidine 2-(1-Methyl-piperidin-4-yloxy)-ethanol

Caption: Chemical structures of 4-hydroxypiperidine and 2-(1-Methyl-piperidin-4-yloxy)-ethanol.

The electronic environment of the hydroxyl group in 2-(1-Methyl-piperidin-4-yloxy)-ethanol is influenced by the ether oxygen. Ether linkages are generally considered chemically inert functional groups.[4] The oxygen atom in the ether can, however, exert a mild electron-withdrawing inductive effect, which may slightly diminish the nucleophilicity of the neighboring hydroxyl group compared to the hydroxyl group in 4-hydroxypiperidine.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic disparities between these two molecules lead to distinct outcomes in common synthetic reactions.

N-Alkylation and N-Acylation: A Clear Divergence

The most significant difference in reactivity lies at the piperidine nitrogen.

  • 4-Hydroxypiperidine : The secondary amine of 4-hydroxypiperidine is a potent nucleophile and readily undergoes both N-alkylation and N-acylation.[2][3] In fact, when reacting with electrophiles, the nitrogen is generally more reactive than the oxygen, often necessitating a protecting group strategy to achieve selective O-functionalization.[2][5]

  • 2-(1-Methyl-piperidin-4-yloxy)-ethanol : As a tertiary amine, the nitrogen atom in this molecule lacks a proton and therefore cannot undergo N-acylation. While it can theoretically undergo N-alkylation to form a quaternary ammonium salt, this process is generally slower and requires more forcing conditions compared to the N-alkylation of a secondary amine due to increased steric hindrance from the three alkyl substituents on the nitrogen.[6]

cluster_0 4-Hydroxypiperidine cluster_1 2-(1-Methyl-piperidin-4-yloxy)-ethanol Reactant_1 4-Hydroxypiperidine Product_N N-Alkylated/Acylated Product Reactant_1->Product_N R-X or RCOCl (N is more nucleophilic) Product_O O-Alkylated/Acylated Product Reactant_1->Product_O R-X or RCOCl (Requires N-protection for selectivity) Reactant_2 2-(1-Methyl-piperidin-4-yloxy)-ethanol Product_O2 O-Alkylated/Acylated Product Reactant_2->Product_O2 R-X or RCOCl No_N_Reaction No N-Acylation (Tertiary Amine) Reactant_2->No_N_Reaction

Caption: Reactivity pathways for N- and O-functionalization.

O-Alkylation and O-Acylation: A More Subtle Competition

With the nitrogen being unreactive towards acylation in 2-(1-Methyl-piperidin-4-yloxy)-ethanol, the focus shifts to the reactivity of the hydroxyl groups.

  • Nucleophilicity : The hydroxyl group in both molecules can act as a nucleophile, particularly when deprotonated to form an alkoxide.[7][8] The slightly electron-withdrawing nature of the ether oxygen in 2-(1-Methyl-piperidin-4-yloxy)-ethanol may render its hydroxyl group marginally less nucleophilic than that of 4-hydroxypiperidine.

  • Steric Hindrance : The N-methyl group in 2-(1-Methyl-piperidin-4-yloxy)-ethanol, although preferring an equatorial position to minimize steric strain, contributes to a more sterically congested environment around the piperidine ring compared to 4-hydroxypiperidine.[9][10] This could potentially hinder the approach of bulky electrophiles to the hydroxyl group, leading to slower reaction rates.

Table 1: Summary of Comparative Reactivity

Reaction Type4-Hydroxypiperidine2-(1-Methyl-piperidin-4-yloxy)-ethanolRationale
N-Acylation Highly reactiveUnreactiveSecondary amine vs. Tertiary amine
N-Alkylation Highly reactiveLess reactiveSecondary amine is a better nucleophile and less sterically hindered than a tertiary amine.
O-Acylation Reactive, but often requires N-protection for selectivity.Reactive, primary site of acylation.The hydroxyl group is a competent nucleophile in both.
O-Alkylation Reactive, but often requires N-protection for selectivity.Reactive, primary site of alkylation.The hydroxyl group can be readily alkylated, especially after deprotonation.

Experimental Protocol: Competitive Acylation for Empirical Reactivity Comparison

To empirically quantify the difference in the nucleophilicity of the hydroxyl groups, a competitive acylation experiment can be performed.

A Equimolar mixture of 4-hydroxypiperidine and 2-(1-Methyl-piperidin-4-yloxy)-ethanol in an aprotic solvent (e.g., DCM) B Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) and a non-nucleophilic base (e.g., DIPEA) A->B C Stir at room temperature and monitor reaction progress by TLC or LC-MS B->C D Quench the reaction and analyze the product ratio by HPLC or GC-MS C->D

Sources

Validation

Definitive Guide to Reference Standards for 2-(1-Methyl-piperidin-4-yloxy)-ethanol

Executive Summary In the development of piperidine-class antihistamines and anticholinergics, 2-(1-Methyl-piperidin-4-yloxy)-ethanol (CAS 13444-23-0) frequently appears as a critical process intermediate or a degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of piperidine-class antihistamines and anticholinergics, 2-(1-Methyl-piperidin-4-yloxy)-ethanol (CAS 13444-23-0) frequently appears as a critical process intermediate or a degradation impurity. Its structural duality—containing both a basic tertiary amine and a polar ether-alcohol tail—presents unique challenges in stability and detection.

This guide objectively compares available reference standard formats, advocating for specific salt forms over free bases to ensure stoichiometric accuracy. It provides a validated analytical framework compliant with ICH Q3A/Q3B guidelines, prioritizing LC-MS and Charged Aerosol Detection (CAD) over traditional UV methods due to the molecule's lack of strong chromophores.

The Analytical Context: Structure & Challenges

Before selecting a standard, one must understand the molecule's behavior in solution.

  • Chemical Structure: A 4-substituted piperidine ring with an N-methyl group and an ethylene glycol ether linkage.

  • Key Property 1 (Basicity): The N-methyl piperidine moiety is strongly basic (calculated pKa ~9.5–10.0). In low pH mobile phases, it becomes protonated, leading to severe secondary interactions (tailing) with residual silanols on C18 columns.

  • Key Property 2 (Chromophore Absence): The molecule lacks a conjugated

    
    -system. UV detection at 254 nm is impossible; detection at 205–210 nm is non-specific and prone to solvent noise.
    
  • Key Property 3 (Hygroscopicity): The free base form is typically a viscous oil or low-melting solid that aggressively absorbs atmospheric moisture, rendering gravimetric preparation inaccurate.

Comparative Analysis of Reference Standard Types

The choice of reference standard directly impacts the uncertainty budget of your analytical method.

Comparison 1: Certification Grades (ISO 17034 vs. ISO 17025)[1]
FeatureCertified Reference Material (CRM) Analytical Standard (Reference Material) Research Chemical
Accreditation ISO 17034 (Gold Standard)ISO 17025Non-accredited
Traceability SI-traceable (NIST/BIPM)Traceable to internal primary stdOften unverified
Uncertainty Explicit Uncertainty Budget (

U) included on CoA
Purity stated, but uncertainty often undefinedPurity is an estimate
Stability Long-term stability monitoring data includedRetest date providedNo stability guarantee
Use Case Commercial Release, QP Release Method Validation, Routine QC Early R&D, Screening
Comparison 2: Chemical Forms (The Critical Decision)

This is the most common source of error in quantifying this specific molecule.

FeatureFree Base Form Hydrochloride (HCl) / Tartrate Salt
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Hygroscopicity High (Absorbs water rapidly)Low (Thermodynamically stable)
Handling Difficult to weigh accurately; requires inert atmosphere (glovebox)Easy to weigh on micro-balances
Stoichiometry Variable (due to water uptake)Fixed and defined
Recommendation Avoid for Quantitative Work Preferred for Quantitation

Expert Insight: If you must use the free base (e.g., for specific synthesis matching), you must perform a Karl Fischer (KF) water titration immediately before weighing to correct the potency. Using the HCl salt eliminates this variable.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate standard and analytical technique based on the development phase.

StandardSelection Start Project Phase Discovery Early Discovery (Screening) Start->Discovery Dev Method Validation (Phase I/II) Start->Dev Release Commercial Release (GMP) Start->Release Std_Res Research Grade (>95% Purity) Discovery->Std_Res Std_Ana Analytical Std (ISO 17025, Salt Form) Dev->Std_Ana Std_CRM CRM (ISO 17034) (Traceable, Salt Form) Release->Std_CRM Detector_Check Detector Selection Std_Res->Detector_Check Std_Ana->Detector_Check Std_CRM->Detector_Check LCMS LC-MS/MS (ESI+) (High Sensitivity) Detector_Check->LCMS Trace Impurity (<0.1%) CAD HPLC-CAD/ELSD (Universal Response) Detector_Check->CAD Assay (>98%) UV HPLC-UV (210nm) (NOT RECOMMENDED) Detector_Check->UV Avoid

Caption: Workflow for selecting the reference standard grade and detection method based on pharmaceutical development stage.

Validated Analytical Protocol

Due to the lack of UV absorbance, the following protocol uses LC-MS (for impurities) or CAD (for assay).

Method Parameters (LC-MS Compatible)
  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (High pH stable).

    • Why: High pH allows the amine to exist in its neutral state, improving peak shape and retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

  • Detection: ESI Positive Mode (SIM for m/z 160.1 [M+H]+).

Preparation of Standard Solution (Self-Validating Step)
  • Selection: Obtain 2-(1-Methyl-piperidin-4-yloxy)-ethanol Hydrochloride .

  • Weighing: Weigh 10.0 mg of the salt into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Water:Acetonitrile. Note: Do not use 100% ACN as the salt may precipitate.

  • Salt Correction: Apply the conversion factor (

    
    ) to calculate the free base concentration.
    
    • Correction Factor

      
      
      

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interaction with protonated amine.Switch to high pH (pH 10) mobile phase or add 0.1% Triethylamine (TEA) as a masking agent (if using UV/CAD).
Retention Time Drift Mobile phase pH instability.Use a buffer (Ammonium Bicarbonate) rather than just adjusting pH with ammonia.
Non-Linear Response Saturation of the ESI source or CAD detector.Dilute sample; this molecule ionizes very efficiently.
Ghost Peaks Carryover of the "sticky" amine.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1] Defines reporting, identification, and qualification thresholds for impurities like 2-(1-Methyl-piperidin-4-yloxy)-ethanol.

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[2] (2016).[1] Establishes the hierarchy of CRM vs. RM.

  • United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products. General Chapters.[3] Provides framework for analytical method validation for impurities.[4]

  • PubChem. Compound Summary for CID 12202685 (2-[(1-Methyl-4-piperidinyl)oxy]ethanol). National Library of Medicine. (Accessed 2026).[1]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (Explains the necessity of controlling reactive amine/ether impurities).

Sources

Comparative

Resolving Overlapping Fingerprints: A Comparative Guide to FTIR Spectroscopy for Piperidine-Ether Pharmacophores

As a Senior Application Scientist, one of the most common analytical challenges I encounter in drug development is the structural verification of hybrid pharmacophores. Molecules containing both piperidine rings (common...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical challenges I encounter in drug development is the structural verification of hybrid pharmacophores. Molecules containing both piperidine rings (common in selective serotonin reuptake inhibitors and antihistamines) and ether linkages present a unique spectroscopic hurdle: their primary infrared (IR) absorption bands overlap heavily in the "fingerprint" region.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR for characterizing piperidine-ether bonds, providing the theoretical causality and self-validating experimental protocols required to ensure absolute spectral integrity.

Spectroscopic Signatures of Piperidine-Ether Bonds

To accurately identify a piperidine-ether compound, we must first understand the physics driving its vibrational modes. The piperidine ring, a six-membered cyclic amine, exhibits characteristic aliphatic C-H stretching just below 3000 cm⁻¹ and a distinct C-N stretch[1]. Conversely, the ether linkage (C-O-C) is highly polar. This polarity results in a massive change in the dipole moment during vibration, producing a remarkably intense asymmetric stretching band[2].

The analytical conflict arises because the piperidine C-N stretch (1000–1250 cm⁻¹) and the ether asymmetric C-O-C stretch (1050–1150 cm⁻¹) occupy the exact same spectral window.

Table 1: Characteristic IR Absorption Bands for Piperidine-Ether Compounds
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
Piperidine (2° Amine) N-H Stretch3200 – 3300Medium, BroadBroadens significantly due to intermolecular hydrogen bonding.
Piperidine Ring C-H Stretch (Aliphatic)2800 – 2950Strong, SharpMultiple distinct bands arise from axial vs. equatorial protons.
Piperidine Ring C-N Stretch1000 – 1250MediumOften obscured by the stronger ether dipole moment change.
Ether Linkage C-O-C Asymmetric Stretch1050 – 1150Very Strong, SharpLarge dipole moment change causes maximum IR absorbance.
Ether Linkage C-O-C Symmetric Stretch800 – 900WeakMinimal dipole change; difficult to resolve without high sensitivity.

Technique Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the right sampling technique dictates whether you will successfully deconvolute these overlapping bands or misinterpret the structural data.

ATR-FTIR relies on an Internal Reflection Element (IRE), such as diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that[3]. Because this penetration depth (


) is directly proportional to the wavelength of the IR light, than bands at higher wavenumbers (e.g., the 2900 cm⁻¹ C-H stretch)[4]. Furthermore, ATR is strictly a surface technique; if the surface composition differs from the bulk due to oxidation or crystallization, [5].

Transmission FTIR (using a KBr pellet or liquid cell) passes the beam entirely through the sample. It strictly obeys the Beer-Lambert Law, maintaining a constant path length across all wavelengths. This provides true relative peak intensities, which is critical for accurate spectral deconvolution of the 1000–1250 cm⁻¹ region.

Table 2: Performance Comparison for Piperidine-Ether Analysis
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Measurement Physics Evanescent wave (Surface, ~1-2 µm depth)Beer-Lambert Law (Bulk, full path length)
Spectral Integrity Wavelength-dependent peak intensitiesTrue relative peak intensities
Sample Preparation None (Neat analysis)High (Grinding, pressing, dilution)
Risk of Artifacts Low (Minimal moisture interference)High (Hygroscopic KBr absorbs water)
Best Application Rapid QC, neat liquids, reaction monitoringDeep structural characterization, trace analysis

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical workflow must be self-validating. Below are the standard operating procedures I utilize to ensure data integrity.

Protocol A: ATR-FTIR Rapid Screening (Neat Samples)
  • Crystal Cleaning & Verification: Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol.

    • Causality & Validation: Prevents cross-contamination. Validate by observing the live energy throughput monitor; it must show >95% energy with a completely flat baseline before proceeding.

  • Background Acquisition: Collect 32 scans of the empty crystal.

    • Causality & Validation: Atmospheric CO₂ and H₂O fluctuate constantly. The background scan mathematically zeroes these out. If negative peaks appear at 2350 cm⁻¹ (CO₂) in the final spectrum, the background is invalid and must be rerun.

  • Sample Application: Apply the neat piperidine-ether sample. For solids, engage the pressure anvil until the slip-clutch clicks.

    • Causality: The evanescent wave only penetrates ~1-2 µm. The slip-clutch ensures reproducible, intimate optical contact without crushing the diamond.

  • Acquisition & Mathematical Correction: Acquire 32 scans. Apply an Advanced ATR Correction algorithm in the spectrometer software.

    • Causality: This algorithm corrects the wavelength-dependent penetration depth anomaly, allowing you to accurately compare the relative intensities of the C-N and C-O-C bands against standard transmission libraries.

Protocol B: Transmission FTIR (High-Resolution Bulk Analysis)
  • KBr Preparation & Blanking: Dry spectroscopic-grade KBr at 105°C for 2 hours. Press a blank KBr pellet and scan it.

    • Causality & Validation: KBr is highly hygroscopic. Absorbed water creates a massive, broad O-H stretch at 3400 cm⁻¹ that will completely mask the piperidine N-H stretch. The blank pellet must show >80% transmittance at 3400 cm⁻¹ to validate the dryness of the matrix.

  • Grinding & Dilution: Mix the solid piperidine-ether sample with the dried KBr at a 1:100 ratio. Grind in an agate mortar for exactly 60 seconds.

    • Causality: Particles must be ground smaller than the IR wavelength (<2 µm). Larger particles cause the Christiansen effect (severe baseline scattering). However, over-grinding increases the surface area, inviting rapid moisture absorption.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality & Validation: The vacuum removes trapped air, fusing the KBr into a transparent, glassy disc. Visually validate the pellet; an opaque pellet indicates poor fusion and will result in a noisy spectrum.

  • Acquisition: Acquire 32 scans. Ensure the maximum absorbance of the C-O-C band sits between 0.4 and 0.8 AU to guarantee a linear detector response.

Decision Matrix and Workflow

The following logic matrix dictates the optimal analytical path for characterizing piperidine-ether intermediates based on sample state and required data fidelity.

G Start Piperidine-Ether Sample Decision Sample State? Start->Decision Solid Solid Powder Decision->Solid Liquid Liquid / Solution Decision->Liquid ATR ATR-FTIR (Diamond) Surface Analysis Solid->ATR Rapid QC TransSolid Transmission (KBr) Bulk Analysis Solid->TransSolid High Resolution Liquid->ATR Neat Liquid TransLiq Transmission (Liquid Cell) Bulk Analysis Liquid->TransLiq Dilute Solution Analysis Spectral Deconvolution (1000-1250 cm⁻¹) ATR->Analysis Apply ATR Correction TransSolid->Analysis TransLiq->Analysis

FTIR workflow for resolving piperidine-ether overlapping bands.

References

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs.[Link]

  • Piperidine - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies.[Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs.[Link]

Sources

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